N-(1-Oxotridecyl)glycine-d2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H29NO3 |
|---|---|
Molecular Weight |
273.41 g/mol |
IUPAC Name |
2,2-dideuterio-2-(tridecanoylamino)acetic acid |
InChI |
InChI=1S/C15H29NO3/c1-2-3-4-5-6-7-8-9-10-11-12-14(17)16-13-15(18)19/h2-13H2,1H3,(H,16,17)(H,18,19)/i13D2 |
InChI Key |
BTHNNPTZHGZNAO-KLTYLHELSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)NC(=O)CCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCC(=O)NCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
N-(1-Oxotridecyl)glycine-d2 chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of N-(1-Oxotridecyl)glycine-d2. Due to the limited availability of experimental data for this specific deuterated compound, this guide also includes generalized experimental protocols and metabolic pathway information relevant to the broader class of N-acylglycines.
Core Chemical Properties
Quantitative data for this compound is limited. The following table summarizes the available information. It is important to note that some of these values are predicted and have not been experimentally verified.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₇D₂NO₃ | ChemicalBook[1] |
| Molecular Weight | 273.41 g/mol | ChemicalBook[1] |
| Boiling Point (Predicted) | 457.65 ± 28.00 °C (at 760 Torr) | ChemicalBook[1] |
| Density (Predicted) | 0.98 ± 0.06 g/cm³ | ChemicalBook[1] |
| CAS Number | 3008541-80-5 | ChemicalBook[1] |
Experimental Protocols
While a specific protocol for the synthesis of this compound is not available, a general method for the synthesis of N-acyl glycines can be adapted. This typically involves the acylation of glycine.
Generalized Synthesis of N-Acyl Glycines
This protocol describes a general procedure for the synthesis of N-acyl glycines by reacting an acyl chloride with glycine. This method can be adapted for the synthesis of this compound by using tridecanoyl chloride and glycine-d2.
Materials:
-
Glycine-d2
-
Tridecanoyl chloride
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Hydrochloric acid (HCl) solution (for acidification)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) (for drying)
-
Solvents for purification (e.g., Ethyl acetate, Hexane)
Procedure:
-
Dissolution: Dissolve glycine-d2 in the chosen anhydrous solvent in a reaction flask. The flask should be equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add the base to the glycine-d2 solution. The base acts as a scavenger for the HCl that will be generated during the reaction.
-
Acylation: Slowly add tridecanoyl chloride to the reaction mixture. The reaction is typically exothermic, so the addition should be controlled to maintain a suitable temperature (e.g., using an ice bath).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, the mixture is typically washed with a dilute HCl solution to remove excess base.
-
The organic layer is then washed with brine (saturated NaCl solution).
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure this compound.
Characterization:
The final product should be characterized to confirm its identity and purity using techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic labeling.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
Signaling and Metabolic Pathways
N-acylglycines are involved in various metabolic pathways, primarily related to fatty acid metabolism and detoxification.
Biosynthesis of N-Acylglycines
The biosynthesis of N-acylglycines can occur through several pathways. One major pathway involves the direct conjugation of a fatty acid with glycine, catalyzed by glycine N-acyltransferase (GLYAT).[3] The fatty acid is first activated to its acyl-CoA derivative.
Caption: Biosynthesis pathway of N-acylglycines.
Glycine Conjugation Pathway
Glycine conjugation is a crucial detoxification pathway in the liver and kidneys for a variety of endogenous and exogenous acidic compounds, including fatty acids.[4][5] This two-step process enhances the water solubility of the compounds, facilitating their excretion.
Caption: The two-step glycine conjugation pathway.
References
- 1. This compound CAS#: 3008541-80-5 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Role of N-(1-Oxotridecyl)glycine and Related Long-Chain N-Acyl Glycines
Disclaimer: Direct experimental data on the biological role of N-(1-Oxotridecyl)glycine is limited in publicly available scientific literature. This guide provides an in-depth overview of the biological functions of structurally related long-chain N-acyl glycines, such as N-arachidonoyl glycine (NAGly) and N-oleoyl glycine, which serve as well-studied surrogates to infer the potential activities of N-(1-Oxotridecyl)glycine.
Introduction
N-acyl glycines are a class of endogenous lipid signaling molecules, structurally characterized by a fatty acid linked to a glycine molecule via an amide bond. These molecules are part of a broader family of N-acyl amino acids and have emerged as important modulators of various physiological processes. N-(1-Oxotridecyl)glycine, also known as N-tridecanoylglycine, belongs to this class and is defined as an N-acylglycine with a tridecanoyl acyl group[1]. While its specific functions are not well-documented, the biological activities of other long-chain N-acyl glycines provide a strong framework for understanding its potential roles in cellular signaling.
Long-chain N-acyl glycines are involved in a range of biological activities, including neurotransmission, inflammation, pain perception, and energy metabolism. Their effects are primarily mediated through interactions with specific G protein-coupled receptors (GPCRs) and nuclear receptors.
Quantitative Data Summary
The following table summarizes the available quantitative data for the interaction of representative long-chain N-acyl glycines with their primary molecular targets. This data is compiled from various in vitro studies and provides insights into the potency and efficacy of these lipids.
| Compound | Target | Assay Type | Species | Cell Line/System | Value | Reference(s) |
| N-Arachidonoyl glycine (NAGly) | GPR18 | Agonist Activity (EC50) | Human | HEK293 | 44.5 nM | [1][2] |
| N-Arachidonoyl glycine (NAGly) | GPR55 | Agonist Activity | Human | HAGPR55/CHO | Not specified | [3][4] |
| N-Arachidonoyl glycine (NAGly) | GlyT2 | Inhibition (IC50) | Rat | N/A | 5.1 µM | [1] |
| N-Arachidonoyl glycine (NAGly) | CB1 Receptor | Binding Affinity (Ki) | Rat | Brain membranes | > 10 µM | [2] |
| N-Arachidonoyl glycine (NAGly) | VR1 (TRPV1) Receptor | Agonist Activity (EC50) | Rat | DRG neurons | > 10 µM | [2] |
| N-Oleoyl glycine (OlGly) | PPARα | Agonist Activity | Mouse | In vivo | Not specified | [5] |
Key Biological Targets and Signaling Pathways
Long-chain N-acyl glycines exert their biological effects by interacting with several key protein targets. The most well-characterized of these are G protein-coupled receptors GPR18 and GPR55, and the nuclear receptor PPARα.
G Protein-Coupled Receptor 18 (GPR18)
GPR18 is recognized as a receptor for N-arachidonoyl glycine[6]. Activation of GPR18 by NAGly has been shown to initiate directed migration of immune cells, such as microglia, suggesting a role in neuroinflammation and immune surveillance in the central nervous system[6]. The signaling cascade initiated by NAGly-GPR18 interaction is thought to involve Gαi/o proteins, leading to downstream modulation of intracellular signaling pathways, including the MAPK/ERK pathway.
G Protein-Coupled Receptor 55 (GPR55)
N-arachidonoyl glycine has also been identified as an endogenous agonist for GPR55[3][4]. Activation of GPR55 by NAGly leads to an increase in intracellular calcium levels and the phosphorylation of extracellular signal-regulated kinases (ERK1/2)[3]. This signaling is mediated through Gq-coupled pathways, leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3), which triggers calcium release from intracellular stores.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
Long-chain N-acyl glycines, such as N-oleoyl glycine, have been shown to act as functional agonists of PPARα[5]. PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism and energy homeostasis. Upon ligand binding, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to an increase in the expression of genes involved in fatty acid oxidation.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of long-chain N-acyl glycines are provided below.
GPR18 Activation Assay: Calcium Mobilization
This protocol is adapted from studies investigating NAGly-induced calcium mobilization in GPR18-expressing cells[7].
-
Cell Culture:
-
HEK293 cells stably expressing human GPR18 (HEK293/GPR18) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Cell Plating:
-
Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubated overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
The culture medium is removed, and cells are washed with Hank's Balanced Salt Solution (HBSS).
-
Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2 µM), in HBSS for 60 minutes at 37°C.
-
-
Compound Addition and Measurement:
-
After incubation, the dye solution is removed, and cells are washed again with HBSS.
-
100 µL of HBSS is added to each well.
-
The plate is placed in a fluorescence plate reader (e.g., FlexStation 3).
-
A baseline fluorescence reading is taken for 20 seconds.
-
Varying concentrations of N-acyl glycine (e.g., NAGly) are added to the wells, and fluorescence is continuously measured for at least 180 seconds (excitation at 485 nm, emission at 525 nm).
-
-
Data Analysis:
-
The change in fluorescence intensity over time is recorded. The peak fluorescence response is normalized to the baseline and used to generate dose-response curves to calculate the EC50 value.
-
GPR55 Activation Assay: ERK1/2 Phosphorylation
This protocol is based on the methodology used to assess NAGly-induced ERK1/2 phosphorylation via GPR55[3].
-
Cell Culture and Plating:
-
CHO cells stably expressing HA-tagged human GPR55 (HAGPR55/CHO) are grown in Ham's F-12 medium with 10% FBS and G418.
-
Cells are plated in 6-well plates and grown to 80-90% confluency.
-
-
Serum Starvation and Treatment:
-
Cells are serum-starved for 1 hour prior to treatment.
-
Cells are then treated with various concentrations of N-acyl glycine (e.g., NAGly) for 5 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
The medium is removed, and cells are washed with ice-cold PBS.
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysates is determined using a BCA protein assay.
-
-
Western Blotting:
-
Equal amounts of protein (e.g., 20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
The membrane is incubated overnight at 4°C with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software. The ratio of p-ERK1/2 to total ERK1/2 is calculated and normalized to the vehicle control.
-
PPARα Transactivation Assay: Luciferase Reporter Assay
This protocol is a generalized method based on standard luciferase reporter assays for nuclear receptor activation[8][9][10].
-
Cell Culture and Transfection:
-
A suitable cell line (e.g., HEK293T or HepG2) is cultured in DMEM with 10% FBS.
-
Cells are seeded in 24-well plates.
-
Cells are co-transfected with a PPARα expression vector, a luciferase reporter plasmid containing PPREs, and a Renilla luciferase control vector for normalization.
-
-
Compound Treatment:
-
24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of the N-acyl glycine (e.g., N-oleoyl glycine) or a known PPARα agonist (e.g., WY-14643) as a positive control.
-
-
Cell Lysis and Luciferase Assay:
-
After 24 hours of treatment, cells are washed with PBS and lysed.
-
Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions, with a luminometer.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.
-
The fold activation is calculated relative to the vehicle control. Dose-response curves are generated to determine EC50 values.
-
Biosynthesis and Degradation of N-Acyl Glycines
The endogenous levels of N-acyl glycines are tightly regulated by their biosynthesis and degradation pathways.
Biosynthesis
There are two primary proposed pathways for the biosynthesis of N-acyl glycines[11][12]:
-
Direct Conjugation: A fatty acid is first activated to its acyl-CoA derivative by an acyl-CoA synthetase. Subsequently, a glycine N-acyltransferase (GLYAT) catalyzes the conjugation of the fatty acyl-CoA with glycine to form the N-acyl glycine[13].
-
Oxidative Pathway: An N-acylethanolamine (like anandamide) is sequentially oxidized by alcohol dehydrogenase and aldehyde dehydrogenase to yield the corresponding N-acyl glycine[14].
Degradation
The primary enzyme responsible for the degradation of N-acyl glycines is fatty acid amide hydrolase (FAAH)[13][15]. FAAH catalyzes the hydrolysis of the amide bond, breaking down the N-acyl glycine into its constituent fatty acid and glycine[13]. The activity of FAAH is a critical determinant of the duration and intensity of N-acyl glycine signaling.
Conclusion
While specific research on N-(1-Oxotridecyl)glycine is still emerging, the extensive studies on related long-chain N-acyl glycines provide a robust foundation for understanding its likely biological roles. As a member of this class of signaling lipids, it is plausible that N-(1-Oxotridecyl)glycine interacts with GPR18, GPR55, and PPARα to modulate cellular functions related to inflammation, pain, and metabolism. Further research is warranted to elucidate the specific pharmacological profile and physiological significance of N-(1-Oxotridecyl)glycine. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to investigate this and other novel N-acyl glycines.
References
- 1. abmole.com [abmole.com]
- 2. N-Arachidonylglycine | CAS 179113-91-8 | NAGly | Tocris Bioscience [tocris.com]
- 3. N-Arachidonoyl glycine, another endogenous agonist of GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-arachidonoyl glycine, another endogenous agonist of GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Oleoyl-glycine reduces nicotine reward and withdrawal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-arachidonoyl glycine, an abundant endogenous lipid, potently drives directed cellular migration through GPR18, the putative abnormal cannabidiol receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Deuterated N-Acylglycines
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary methodologies for the synthesis of deuterated N-acylglycines. These isotopically labeled compounds are invaluable tools in drug metabolism studies, pharmacokinetic research, and as internal standards for mass spectrometry-based quantification. This document details the core synthetic strategies, provides explicit experimental protocols, and presents quantitative data to inform methodological selection.
Introduction
N-acylglycines are a class of endogenous metabolites involved in various physiological processes. The introduction of deuterium into their structure offers a powerful means to trace their metabolic fate and quantify their presence in biological matrices. The stability of the carbon-deuterium bond allows for robust analysis without the complications of isotopic exchange under typical experimental conditions. This guide focuses on two principal synthetic routes: base-catalyzed hydrogen-deuterium exchange and the acylation of glycine with deuterated acyl donors.
Synthetic Methodologies
There are two primary approaches to the synthesis of deuterated N-acylglycines:
-
Method 1: Base-Catalyzed Hydrogen-Deuterium Exchange (HDX): This method involves the direct exchange of protons for deuterons at the α-carbon of the glycine moiety in a pre-formed N-acylglycine. It is a cost-effective and straightforward approach, particularly suitable for deuteration at a specific position. The reaction is typically catalyzed by a mild base in a deuterium-rich solvent.
-
Method 2: Acylation with a Deuterated Acyl Donor: This strategy involves the synthesis of a deuterated fatty acid or its activated derivative (e.g., acyl chloride), which is then used to acylate glycine. This method is more versatile as it allows for deuteration at various positions on the acyl chain.
Method 1: Base-Catalyzed Hydrogen-Deuterium Exchange (HDX)
This method leverages the increased acidity of the α-protons of the glycine unit, allowing for their exchange with deuterons from a deuterated solvent in the presence of a base.
-
Dissolution: Dissolve the N-acylglycine substrate in deuterium oxide (D₂O).
-
Base Addition: Add a suitable base, such as triethylamine (Et₃N), to the solution. The amount of base will influence the reaction rate.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by mass spectrometry to determine the extent of deuterium incorporation.
-
Work-up: Upon completion, the reaction mixture is typically lyophilized to remove the solvent and excess base.
-
Purification: If necessary, the deuterated N-acylglycine can be further purified by standard techniques such as recrystallization or chromatography.
| N-Acylglycine Derivative | Base | Solvent | Reaction Time | Deuterium Incorporation (%) | Yield (%) | Reference |
| N,N,N-trialkylglycine residue in a peptide | 1% Et₃N | D₂O | 1 min | Not specified | Not specified | [1] |
| N-substituted glycine residues (peptoids) | Basic conditions | D₂O | Not specified | Not specified | Not specified | [2] |
Caption: Workflow for the synthesis of deuterated N-acylglycines via base-catalyzed H/D exchange.
Method 2: Acylation with a Deuterated Acyl Donor
This approach involves two main steps: the synthesis of a deuterated acylating agent, followed by the coupling of this agent with glycine.
Deuterated fatty acids can be prepared by methods such as metal-catalyzed hydrothermal H/D exchange of the corresponding non-deuterated fatty acids.
-
Reaction Setup: In a high-pressure reactor, combine the fatty acid, deuterium oxide (D₂O), and a platinum-on-carbon (Pt/C) catalyst.
-
Hydrothermal Reaction: Heat the reactor to a high temperature and pressure to facilitate the H/D exchange at all non-exchangeable C-H bonds.
-
Repetition: To achieve high levels of deuterium incorporation (e.g., >98%), the reaction may need to be repeated by replacing the D₂O and catalyst.
-
Isolation: After the final cycle, the deuterated fatty acid is isolated and purified.
Once the deuterated fatty acid is obtained, it can be coupled with glycine using standard peptide coupling techniques. Two common methods are the Schotten-Baumann reaction and carbodiimide-mediated coupling.
-
Acyl Chloride Formation: Convert the deuterated fatty acid to its corresponding acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Dissolution: Dissolve glycine in an aqueous basic solution (e.g., 10% NaOH).
-
Acylation: Add the deuterated acyl chloride to the glycine solution with vigorous stirring. The reaction is typically performed in a two-phase system (e.g., water and an organic solvent like dichloromethane).
-
Acidification: After the reaction is complete, acidify the aqueous phase to precipitate the N-acylglycine.
-
Isolation and Purification: Collect the precipitate by filtration, wash with water, and purify by recrystallization.
-
Dissolution: Dissolve the deuterated fatty acid, glycine, and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).
-
Activation: A catalyst such as 4-dimethylaminopyridine (DMAP) may be added to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature until the reaction is complete.
-
Work-up: The urea byproduct is removed by filtration (for DCC) or aqueous work-up (for EDC).
-
Purification: The deuterated N-acylglycine is purified from the reaction mixture by extraction and chromatography.
| Deuterated Acyl Donor | Coupling Method | Glycine Derivative | Yield (%) | Deuterium Incorporation (%) | Reference |
| Perdeuterated Lauric Acid | Not Specified | L-Alanine | Not Specified | >98% (in precursor) | [3] |
| Deuterated Acyl Chlorides | Schotten-Baumann | Amines/Alcohols | Generally good | Maintained from precursor | [4][5] |
| Deuterated Fatty Acids | Carbodiimide | Not Specified | Not Specified | Maintained from precursor | General Method |
Note: Specific yield and deuterium incorporation data for the synthesis of a wide range of deuterated N-acylglycines via these acylation methods are not extensively tabulated in the literature. The final deuterium incorporation will depend on the isotopic purity of the deuterated acyl donor.
Caption: Workflow for the synthesis of deuterated N-acylglycines via acylation with a deuterated donor.
Biosynthesis of N-Acylglycines
Understanding the biosynthetic pathway of N-acylglycines can provide context for their biological roles and inform the design of metabolic studies. The primary route for the formation of long-chain N-acylglycines is the glycine-dependent pathway.[2][6]
This pathway involves two key enzymatic steps:
-
Fatty Acid Activation: A long-chain fatty acid is first activated to its corresponding acyl-CoA thioester by an acyl-CoA synthetase. This reaction requires ATP.[2]
-
Glycine Conjugation: The activated acyl-CoA is then conjugated with glycine in a reaction catalyzed by a glycine N-acyltransferase (GLYAT) or a GLYAT-like (GLYATL) enzyme.[7][8] This step forms the N-acylglycine and releases coenzyme A.
Signaling Pathway for N-Acylglycine Biosynthesis
Caption: The glycine-dependent biosynthetic pathway for N-acylglycines.
Conclusion
The synthesis of deuterated N-acylglycines can be effectively achieved through two primary routes: base-catalyzed hydrogen-deuterium exchange and acylation with deuterated acyl donors. The choice of method will depend on the desired location of the deuterium labels and the availability of starting materials. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to produce these valuable labeled compounds for a wide range of applications in the biomedical sciences.
References
- 1. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 2. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Documents download module [ec.europa.eu]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: N-(1-Oxotridecyl)glycine-d2
CAS Number: 3008541-80-5
This technical guide provides a comprehensive overview of N-(1-Oxotridecyl)glycine-d2, a deuterated N-acyl amino acid. Given the limited availability of specific experimental data for the deuterated form, this document leverages data from its non-deuterated analogue, N-(1-Oxotridecyl)glycine (also known as N-tridecanoylglycine), as a close proxy. This approach is a standard practice in the field of isotopic labeling, where the physicochemical and biological properties are largely conserved.
This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, properties, and potential biological activities of this compound.
Physicochemical Properties
The following table summarizes the key computed physicochemical properties of N-(1-Oxotridecyl)glycine. These values provide a foundational understanding of the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C15H29NO3 | PubChem |
| Molecular Weight | 271.40 g/mol | PubChem |
| XLogP3 | 4.8 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 14 | PubChem |
| Exact Mass | 271.21474379 Da | PubChem |
| Topological Polar Surface Area | 66.4 Ų | PubChem |
| Heavy Atom Count | 19 | PubChem |
Synthesis and Experimental Protocols
The synthesis of N-acyl glycines, including N-(1-Oxotridecyl)glycine, can be achieved through several established methods. A common approach involves the acylation of glycine with the corresponding acyl chloride or anhydride. Below is a generalized experimental protocol for the synthesis of N-substituted glycine derivatives, which can be adapted for N-(1-Oxotridecyl)glycine.
General Synthesis Protocol for N-Alkyl Glycine Derivatives
A green synthesis approach for N-substituted glycine derivatives involves the reaction of an alkyl amine with chloroacetic acid in an aqueous solution.[1] For N-(1-Oxotridecyl)glycine, a more direct acylation method would be employed.
Materials:
-
Glycine
-
Tridecanoyl chloride
-
A suitable base (e.g., sodium hydroxide or triethylamine)
-
An appropriate solvent (e.g., dichloromethane or a biphasic system)
Procedure:
-
Dissolve glycine in an aqueous solution of a base, such as sodium hydroxide, to deprotonate the amino group.
-
Separately, dissolve tridecanoyl chloride in an organic solvent like dichloromethane.
-
Slowly add the tridecanoyl chloride solution to the glycine solution under vigorous stirring. The reaction is typically carried out at a controlled temperature, often starting at 0°C and gradually warming to room temperature.
-
The reaction mixture is stirred for several hours to ensure complete acylation.
-
After the reaction is complete, the organic layer is separated.
-
The aqueous layer is acidified to precipitate the N-(1-Oxotridecyl)glycine product.
-
The crude product is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system.
A solid-phase synthesis approach has also been described for N-substituted glycine oligomers (peptoids), which offers advantages in purification and library generation.[2]
Biological Activity and Signaling Pathways
N-acyl amino acids, including N-(1-Oxotridecyl)glycine, are a class of endogenous signaling lipids with diverse biological activities. They are structurally related to endocannabinoids and have been implicated in various physiological processes.
N-fatty acylglycines are recognized as a class of underappreciated endocannabinoid-like fatty acid amides.[3] While specific studies on N-(1-Oxotridecyl)glycine are limited, the biological activities of related N-acyl glycines, such as N-arachidonoylglycine and N-oleoylglycine, have been investigated. These compounds exhibit anti-inflammatory, analgesic, and vasorelaxant properties.[3]
GPR18 Signaling Pathway
One of the potential molecular targets for N-acyl glycines is the G protein-coupled receptor 18 (GPR18), an orphan receptor that is considered a putative cannabinoid receptor.[3] N-arachidonoylglycine has been shown to bind to GPR18 with relatively high affinity.[3] The activation of GPR18 can initiate downstream signaling cascades that modulate cellular functions.
Below is a diagram representing a plausible signaling pathway for N-acyl glycine-mediated GPR18 activation.
Caption: Proposed GPR18 signaling pathway for N-(1-Oxotridecyl)glycine.
Explanation of the Pathway:
-
Ligand Binding: N-(1-Oxotridecyl)glycine, acting as an agonist, binds to the GPR18 receptor on the cell surface.
-
G Protein Activation: This binding event activates an associated inhibitory G protein (Gi/o).
-
Adenylyl Cyclase Inhibition: The activated alpha subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Downstream Effects: The reduction in cAMP levels can have various downstream effects, including the modulation of Protein Kinase A (PKA) activity and subsequent changes in the phosphorylation of transcription factors like CREB (cAMP response element-binding protein), ultimately leading to altered gene expression.
Conclusion
This compound is a valuable tool for researchers studying the metabolism and signaling of N-acyl amino acids. While specific experimental data for the deuterated compound is scarce, information from its non-deuterated counterpart provides a strong foundation for understanding its properties and potential biological roles. The synthesis of this compound is achievable through established organic chemistry methods, and its biological activity is likely mediated through receptors such as GPR18, influencing intracellular signaling cascades. Further research is warranted to fully elucidate the specific functions and therapeutic potential of this and other N-acyl glycines.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Gpr18 agonist dampens inflammation, enhances myogenesis, and restores muscle function in models of Duchenne muscular dystrophy [frontiersin.org]
- 3. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Function of N-Tridecanoylglycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tridecanoylglycine is an endogenous N-acyl amino acid that is emerging as a significant signaling molecule, particularly in the regulation of immune responses and inflammation. As a member of the broader class of N-acylglycines, it is structurally related to endocannabinoid-like lipids. Evidence strongly suggests that N-tridecanoylglycine exerts its biological effects through the G protein-coupled receptor 84 (GPR84), a receptor activated by medium-chain fatty acids. This technical guide provides a comprehensive overview of the endogenous function of N-tridecanoylglycine, detailing its presumed signaling pathways, biological activities, and the experimental methodologies used to elucidate its function. Quantitative data from studies on GPR84 agonists and related N-acyl amino acids are summarized to provide a framework for understanding the potential potency and efficacy of N-tridecanoylglycine.
Introduction
N-acyl amino acids are a class of lipid signaling molecules that play diverse roles in physiology and pathophysiology. N-tridecanoylglycine, consisting of a thirteen-carbon fatty acid (tridecanoic acid) linked to a glycine molecule, is an endogenous member of this family. While research on N-acylglycines has historically focused on derivatives of more common fatty acids, the unique properties of medium-chain fatty acid conjugates are gaining attention. The primary receptor target for medium-chain fatty acids is the G protein-coupled receptor 84 (GPR84), making it the most probable transducer of N-tridecanoylglycine's endogenous signals.[1] GPR84 is predominantly expressed in immune cells, including macrophages, neutrophils, and microglia, and its activation is associated with pro-inflammatory responses.[2] This guide will synthesize the current understanding of N-tridecanoylglycine's function, with a focus on its interaction with GPR84 and the downstream consequences.
Biosynthesis and Metabolism
The biosynthesis of N-acylglycines, including N-tridecanoylglycine, is thought to occur through two primary pathways. The first involves the direct conjugation of a fatty acyl-CoA (tridecanoyl-CoA) with glycine. A second proposed pathway involves the oxidative metabolism of the corresponding N-tridecanoylethanolamine. The degradation of N-acylglycines is primarily mediated by fatty acid amide hydrolase (FAAH).
Signaling Pathways
Based on studies of GPR84 activation by various agonists, N-tridecanoylglycine is predicted to initiate a cascade of intracellular signaling events upon binding to this receptor. GPR84 primarily couples to the Gαi/o subunit of heterotrimeric G proteins.[1]
Gαi/o-Mediated Signaling
Activation of the Gαi/o pathway by GPR84 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This signaling is sensitive to pertussis toxin (PTX), which ADP-ribosylates the Gαi/o subunit, preventing its interaction with the receptor.[3] Downstream of Gαi/o activation, GPR84 signaling has been shown to stimulate the phosphorylation and activation of protein kinase B (Akt) and extracellular signal-regulated kinase (ERK).[4] Furthermore, it can lead to the nuclear translocation of the p65 subunit of NF-κB, a key transcription factor for pro-inflammatory gene expression.[4]
β-Arrestin Recruitment
In addition to G protein coupling, agonist binding to GPR84 can also lead to the recruitment of β-arrestin proteins. β-arrestin recruitment is a key mechanism for G protein-coupled receptor desensitization and internalization, and can also initiate G protein-independent signaling pathways. Biased agonists have been identified for GPR84 that preferentially activate either the G protein-dependent or the β-arrestin-dependent pathway, suggesting that N-tridecanoylglycine could also exhibit such bias.[5][6]
References
- 1. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]
- 2. researchgate.net [researchgate.net]
- 3. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the N-(1-Oxotridecyl)glycine Family of Lipids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-(1-Oxotridecyl)glycine family of lipids, a subset of N-acyl amino acids (NAAAs), represents an emerging class of signaling molecules with potential therapeutic applications. These endogenously produced lipids are structurally related to the well-studied endocannabinoids and are implicated in a variety of physiological processes. This technical guide provides a comprehensive overview of the core aspects of N-(1-Oxotridecyl)glycine and its analogs, including their synthesis, physicochemical properties, biological activities, and the signaling pathways they modulate. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.
Introduction
N-acyl amino acids (NAAAs) are a diverse family of endogenous signaling lipids formed by the covalent linkage of a fatty acid to the amino group of an amino acid.[1] Among these, N-acyl glycines (NAGlys) are widely distributed in the central nervous system and other mammalian tissues, where they play significant roles in cellular physiology.[2][3] N-(1-Oxotridecyl)glycine, also known as N-tridecanoylglycine, is an N-acylglycine characterized by a 13-carbon acyl chain. While much of the research in the N-acylglycine field has focused on N-arachidonoylglycine due to its structural similarity to the endocannabinoid anandamide, there is growing interest in understanding the unique properties and functions of NAGlys with varying acyl chain lengths, such as N-(1-Oxotridecyl)glycine.
Physicochemical Properties
The physicochemical properties of N-(1-Oxotridecyl)glycine are presented in Table 1. These properties are crucial for understanding its behavior in biological systems, including its solubility, membrane permeability, and interactions with protein targets.
Table 1: Physicochemical Properties of N-(1-Oxotridecyl)glycine
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₉NO₃ | PubChem |
| Molecular Weight | 271.40 g/mol | PubChem |
| XLogP3 | 4.8 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 14 | PubChem |
| Exact Mass | 271.21474379 Da | PubChem |
| Topological Polar Surface Area | 66.4 Ų | PubChem |
Biosynthesis and Degradation
The metabolic pathways of N-acylglycines, including N-(1-Oxotridecyl)glycine, are key to understanding their regulation and signaling in vivo.
Biosynthesis
Two primary pathways have been proposed for the biosynthesis of long-chain N-acylglycines:
-
Glycine-Dependent Pathway: This pathway involves the direct conjugation of a fatty acid with glycine. The fatty acid is first activated to its acyl-CoA thioester by an acyl-CoA synthetase. Subsequently, a glycine N-acyltransferase (GLYAT) catalyzes the transfer of the acyl group to glycine. Specifically, the enzyme Glycine N-acyltransferase-like 3 (GLYATL3) has been identified as responsible for the formation of long-chain N-acylglycines.[4]
-
Glycine-Independent Pathway: This pathway involves the enzymatic oxidation of the corresponding N-acylethanolamine. An alcohol dehydrogenase and an aldehyde dehydrogenase sequentially oxidize the ethanolamine moiety to a carboxylic acid, yielding the N-acylglycine.
Biosynthesis pathways of N-(1-Oxotridecyl)glycine.
Degradation
The primary enzyme responsible for the degradation of N-acylglycines is Fatty Acid Amide Hydrolase (FAAH).[5] FAAH is a serine hydrolase that catalyzes the hydrolysis of the amide bond, releasing the constituent fatty acid (tridecanoic acid) and glycine.
Degradation of N-(1-Oxotridecyl)glycine by FAAH.
Biological Activity and Signaling Pathways
N-acylglycines exert their biological effects by interacting with various protein targets, most notably G protein-coupled receptors (GPCRs). While specific data for N-(1-Oxotridecyl)glycine is limited, research on other N-acylglycines, particularly N-arachidonoylglycine, provides a framework for its likely mechanisms of action.
Table 2: Biological Targets and Activities of N-Acylglycines
| Target | Ligand | Activity | IC₅₀/EC₅₀/Kᵢ | Source |
| GPR18 | N-Arachidonoylglycine | Agonist | EC₅₀ = 20 nM (cAMP inhibition) | IUPHAR/BPS Guide to PHARMACOLOGY[6] |
| GPR55 | N-Arachidonoylglycine | Agonist | Induces Ca²⁺ mobilization | Int J Mol Sci (2019)[3] |
| GPR92 | N-Arachidonoylglycine | Agonist | Activates Gq/11 pathway | J Biol Chem (2008)[7] |
| FAAH | N-Arachidonoylglycine | Inhibitor | - | PMC (2018)[8] |
GPR18 Signaling
N-arachidonoylglycine has been identified as a potent agonist of GPR18, a Gαi/o-coupled receptor.[6] Activation of GPR18 by N-acylglycines can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] Additionally, GPR18 activation can induce apoptosis in certain cell types, such as macrophages.[9]
GPR18 signaling pathway activated by N-acylglycines.
GPR55 Signaling
N-arachidonoylglycine also acts as an agonist at GPR55.[3] Activation of this receptor leads to the mobilization of intracellular calcium and the phosphorylation of mitogen-activated protein kinases (MAPKs), such as ERK1/2.[3] This signaling cascade can influence a range of cellular processes, including proliferation and apoptosis.[10]
GPR55 signaling leading to calcium mobilization and MAPK activation.
GPR92 Signaling
GPR92 is another GPCR target for N-arachidonoylglycine, which activates the Gq/11-mediated signaling pathway.[7] This leads to an increase in intracellular calcium levels and has been implicated in sensory nervous system function.[7]
Experimental Protocols
Synthesis of N-(1-Oxotridecyl)glycine (Representative Protocol)
This protocol is adapted from the Schotten-Baumann reaction for the synthesis of N-acyl amino acids.
Materials:
-
Glycine
-
Tridecanoyl chloride
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve glycine (1 equivalent) in a 10% aqueous solution of NaOH in a round-bottom flask and cool the solution in an ice bath.
-
While stirring vigorously, add tridecanoyl chloride (1.1 equivalents) dropwise via a dropping funnel.
-
Simultaneously, add a 10% NaOH solution dropwise to maintain the reaction mixture at a slightly alkaline pH.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted tridecanoyl chloride.
-
Acidify the aqueous layer to a pH of approximately 2 with concentrated HCl, which will precipitate the N-(1-Oxotridecyl)glycine.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Workflow for the synthesis of N-(1-Oxotridecyl)glycine.
Quantitative Analysis by LC-MS/MS
A sensitive and specific method for the quantification of acylglycines in biological samples is ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[8][11]
Sample Preparation:
-
To a 100 µL aliquot of urine or plasma, add an internal standard solution containing deuterated acylglycine analogs.
-
Precipitate proteins by adding 400 µL of acetonitrile.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
LC-MS/MS Conditions (General):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each acylglycine.
Calcium Mobilization Assay
This assay measures the ability of N-acylglycines to stimulate intracellular calcium release upon binding to their cognate GPCRs.[12][13]
Procedure:
-
Plate cells expressing the target GPCR (e.g., GPR55) in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions.[12]
-
Wash the cells to remove excess dye.
-
Establish a baseline fluorescence reading using a fluorescence plate reader.
-
Add varying concentrations of the N-acylglycine to the wells.
-
Immediately measure the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
FAAH Inhibition Assay
This assay determines the inhibitory potential of N-acylglycines on the activity of FAAH.[14][15]
Procedure:
-
Prepare a reaction mixture containing FAAH enzyme in a suitable buffer.
-
Add the test compound (N-acylglycine) at various concentrations and pre-incubate.
-
Initiate the reaction by adding a fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide).[14]
-
Monitor the increase in fluorescence over time, which corresponds to the enzymatic cleavage of the substrate.
-
Calculate the rate of reaction and determine the IC₅₀ value of the test compound.
Conclusion
The N-(1-Oxotridecyl)glycine family of lipids represents a promising area for research and drug discovery. Their involvement in key signaling pathways through GPCRs and their metabolic regulation by FAAH highlight their potential as therapeutic targets for a range of conditions. The information and protocols provided in this guide are intended to serve as a valuable resource for scientists working to further elucidate the biological roles of these fascinating molecules and to explore their therapeutic potential. Further research is warranted to specifically characterize the bioactivity and signaling of N-(1-Oxotridecyl)glycine and other N-acylglycines with varying acyl chain lengths.
References
- 1. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative LC/MS-MS Analysis of Urinary Acylglycines: Application to theDiagnosis of Inborn Errors of Metabolism [iris.unina.it]
- 3. mdpi.com [mdpi.com]
- 4. peerj.com [peerj.com]
- 5. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. guidetopharmacology.org [guidetopharmacology.org]
- 7. Identification of farnesyl pyrophosphate and N-arachidonylglycine as endogenous ligands for GPR92 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Research Portal [researchdiscovery.drexel.edu]
- 10. GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS) Over-Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bu.edu [bu.edu]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. caymanchem.com [caymanchem.com]
The Discovery and Biological Significance of Long-Chain N-Acyl Amino Acids: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain N-acyl amino acids (NAAAs) represent a fascinating and rapidly expanding class of endogenous lipid signaling molecules. Structurally defined by a fatty acid linked to an amino acid via an amide bond, these molecules have emerged from relative obscurity to become recognized as key players in a variety of physiological processes. Their discovery, largely spurred by advancements in lipidomics and a deeper understanding of the endocannabinoid system, has unveiled their roles in metabolic regulation, nociception, and intercellular communication.[1][2] This technical guide provides an in-depth overview of the core aspects of long-chain NAAA research, with a focus on their discovery, biosynthesis, biological functions, and the experimental methodologies used to study them.
Discovery of Long-Chain N-Acyl Amino Acids
The recognition of long-chain NAAAs as a distinct and biologically relevant class of molecules is a relatively recent development, building upon earlier observations of "lipo-amino acids" in various biological systems. A significant catalyst for the intensified investigation into these compounds was the discovery of N-arachidonoyl-ethanolamine (anandamide), an endogenous ligand for cannabinoid receptors.[1] This finding broadened the concept of lipid-mediated signaling and led to the exploration of other structurally related fatty acid amides, a group now often referred to as the "endocannabinoidome."
A pivotal breakthrough in the field came from the application of activity-based screening of soil metagenomic libraries. By expressing environmental DNA in host organisms like E. coli, researchers were able to identify novel bioactive small molecules and, crucially, the genes responsible for their synthesis. This approach led to the isolation and characterization of several long-chain NAAAs with potent antibacterial properties, including N-tetradecanoyl tyrosine and N-tetradecanoyl phenylalanine, and identified the first N-acyl amino acid synthases (NASs). This discovery highlighted that the biosynthesis of these molecules was a conserved capability in the microbial world.
Biosynthesis and Degradation
The metabolic pathways governing the cellular concentrations of long-chain NAAAs are complex and involve a number of key enzymes that catalyze both their synthesis and degradation.
Biosynthesis
In bacteria, the synthesis of long-chain NAAAs is primarily carried out by N-acyl amino acid synthases (NASs). These enzymes utilize long-chain acyl-acyl carrier proteins (acyl-ACPs) as the fatty acid donor and a specific amino acid to form the corresponding NAAA.
In mammals, the biosynthetic routes are more varied. One proposed mechanism involves the direct condensation of a fatty acid with an amino acid. The enzyme Peptidase M20 Domain Containing 1 (PM20D1), found in circulation, has been shown to catalyze the synthesis of N-acyl amino acids from free fatty acids and amino acids. Another key enzyme in the metabolism of these molecules is Fatty Acid Amide Hydrolase (FAAH), which is well-known for its role in the degradation of anandamide. Interestingly, FAAH can also operate in a reverse direction to synthesize certain NAAAs. Furthermore, a cytochrome c-dependent pathway has been described for the formation of N-arachidonoyl and N-oleoyl amino acids from their respective acyl-CoAs and the corresponding amino acid.[1]
Degradation
The primary route for the degradation of long-chain NAAAs is hydrolysis of the amide bond to release the constituent fatty acid and amino acid. In mammals, FAAH is a major enzyme responsible for this process. The activity of these hydrolytic enzymes is crucial for terminating the signaling actions of NAAAs.
Signaling Pathways and Biological Functions
Long-chain NAAAs exert their biological effects through various mechanisms, including acting as mitochondrial uncouplers and modulating the activity of ion channels.
Mitochondrial Uncoupling
One of the most significant discoveries in NAAA research is their function as endogenous uncouplers of mitochondrial respiration. By transporting protons across the inner mitochondrial membrane, they can dissipate the proton gradient that drives ATP synthesis. This "uncoupling" of respiration from ATP production leads to an increase in oxygen consumption and energy expenditure, with the energy being released as heat. This has positioned NAAAs as potential therapeutic targets for metabolic disorders such as obesity and type 2 diabetes. The precise mechanism of uncoupling is still under investigation, with some evidence suggesting an interaction with the adenine nucleotide translocator (ANT).[3]
Modulation of Ion Channels
Certain long-chain NAAAs have been shown to interact with and modulate the activity of Transient Receptor Potential (TRP) channels, a family of ion channels involved in a variety of sensory processes, including pain and temperature sensation. For example, some N-acyl amides can activate TRPV1, the receptor that is also activated by capsaicin (the pungent compound in chili peppers) and noxious heat.[4][5] This interaction provides a potential mechanism for the role of NAAAs in nociception and inflammation.
Data Presentation
Table 1: Quantitative Data for Selected Long-Chain N-Acyl Amino Acids
| N-Acyl Amino Acid | Tissue/System | Concentration | Biological Activity | Potency (EC50/IC50) |
| N-Oleoyl Alanine | Mouse Brain | 1.6 ± 1.4 pmol/g[6] | Mitochondrial Uncoupling | Not Reported |
| N-Oleoyl Glycine | Mouse Brain | 16 ± 7 pmol/g[6] | Mitochondrial Uncoupling | Not Reported |
| N-Arachidonoyl Glycine | Not Specified | Not Reported | Vasorelaxation | Not Reported |
| N-Oleoyl-Leucine | Not Specified | Not Reported | Mitochondrial Uncoupling | Not Reported |
| N-Arachidonoyl Taurine | Not Specified | Not Reported | TRPV1/TRPV4 Activation | Not Reported |
| N-Docosahexaenoyl Proline | Not Specified | Not Reported | TRPV1 Inhibition | Not Reported |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of N-Oleoyl-Leucine
This protocol describes a general procedure for the solid-phase synthesis of an N-acyl amino acid, using N-oleoyl-leucine as an example.
Materials:
-
Fmoc-L-Leucine-Wang resin
-
Oleic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-L-Leucine-Wang resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Activation of Oleic Acid: In a separate vial, dissolve oleic acid (3 equivalents relative to resin loading), DIC (3 eq.), and HOBt (3 eq.) in DMF. Allow the mixture to react for 20 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the activated oleic acid solution to the resin. Shake the reaction vessel for 2-4 hours at room temperature.
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours to cleave the N-oleoyl-leucine from the resin and remove any side-chain protecting groups.
-
Isolation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether. Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
-
Purification: Purify the crude N-oleoyl-leucine by reverse-phase HPLC.
Protocol 2: Assay for Mitochondrial Uncoupling using Seahorse XF Analyzer
This protocol outlines a method to assess the mitochondrial uncoupling activity of a long-chain NAAA in cultured cells.
Materials:
-
C2C12 myoblasts (or other suitable cell line)
-
Seahorse XF96 cell culture microplate
-
Seahorse XF Analyzer
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Test NAAA compound
-
Cell culture medium
-
Seahorse XF assay medium
Procedure:
-
Cell Seeding: Seed C2C12 cells in a Seahorse XF96 microplate at an optimized density and allow them to adhere overnight.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Instrument Setup: Calibrate the Seahorse XF Analyzer with the provided calibration plate.
-
Assay Protocol:
-
Load the Seahorse XF Cell Mito Stress Test cartridge with oligomycin, FCCP, and rotenone/antimycin A according to the manufacturer's instructions.
-
Load the test NAAA into one of the injection ports for automated addition during the assay.
-
Place the cell plate into the XF Analyzer and initiate the assay protocol.
-
The instrument will measure the basal oxygen consumption rate (OCR).
-
The test NAAA is injected, and the OCR is measured to determine its effect on respiration.
-
Sequential injections of oligomycin (ATP synthase inhibitor), FCCP (a potent chemical uncoupler to measure maximal respiration), and rotenone/antimycin A (Complex I and III inhibitors to measure non-mitochondrial respiration) are performed.
-
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, proton leak (an indicator of uncoupling), maximal respiration, and spare respiratory capacity. An increase in proton leak following the addition of the NAAA indicates uncoupling activity.
Protocol 3: Broth Microdilution Assay for Antibacterial Activity
This protocol describes a standard method for determining the minimum inhibitory concentration (MIC) of a long-chain NAAA against a bacterial strain.
Materials:
-
Bacillus subtilis (or other test bacterium)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plate
-
Test NAAA compound dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., streptomycin)
-
Negative control (broth and solvent)
Procedure:
-
Preparation of NAAA Dilutions: Prepare a serial two-fold dilution of the test NAAA in MHB in the wells of the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the NAAA dilutions, as well as to the positive and negative control wells. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the NAAA that completely inhibits visible growth.
Visualizations
Caption: Biosynthesis and degradation pathways of NAAAs.
Caption: Mitochondrial uncoupling by NAAAs.
References
- 1. mdpi.com [mdpi.com]
- 2. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV1: Structure, Endogenous Agonists, and Mechanisms [mdpi.com]
- 6. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Metabolic Pathway of N-(1-Oxotridecyl)glycine-d2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic pathway of N-(1-Oxotridecyl)glycine-d2, a deuterated form of the N-acyl glycine, N-tridecanoylglycine. N-acyl glycines are an emerging class of bioactive lipids with diverse signaling functions, structurally related to endocannabinoids. This document details the biosynthesis and degradation of N-tridecanoylglycine, summarizes the known signaling pathways associated with N-acyl glycines, and presents available quantitative data. Furthermore, it provides detailed experimental protocols for the synthesis and quantification of this compound, making it a valuable resource for researchers investigating the metabolism and biological roles of this lipid family. The inclusion of diagrams generated using the DOT language provides clear visual representations of the metabolic and signaling pathways, as well as experimental workflows.
Introduction
N-acyl glycines are a class of endogenous signaling lipids that are gaining increasing attention for their diverse physiological roles, including regulation of pain, inflammation, and neuronal signaling.[1] These molecules are structurally characterized by a fatty acid linked to a glycine molecule via an amide bond. N-(1-Oxotridecyl)glycine, also known as N-tridecanoylglycine, is a member of this family with a 13-carbon fatty acid chain. The deuterated form, this compound, serves as a valuable tool in metabolic studies, allowing researchers to trace its metabolic fate and quantify its flux through various pathways using mass spectrometry-based techniques. Understanding the metabolic pathway of this compound is crucial for elucidating its biological functions and for the development of potential therapeutic agents that target this pathway.
Metabolic Pathways of N-(1-Oxotridecyl)glycine
The metabolism of N-tridecanoylglycine, and by extension its deuterated isotopologue, involves both anabolic and catabolic processes mediated by specific enzymes.
Biosynthesis
There are two primary proposed pathways for the biosynthesis of N-acylglycines:
-
Acyl-CoA Dependent Pathway: This is considered the major pathway for the formation of long-chain N-acylglycines. It involves a two-step process:
-
Fatty Acid Activation: Tridecanoic acid is first activated to its coenzyme A (CoA) thioester, tridecanoyl-CoA, by an acyl-CoA synthetase.
-
Glycine Conjugation: The activated fatty acid is then conjugated with glycine in a reaction catalyzed by a glycine N-acyltransferase (GLYAT). A specific isozyme, glycine N-acyltransferase like 3 (GLYATL3), has been identified as being responsible for the synthesis of long-chain N-acylglycines.
-
-
N-Acylethanolamine Oxidation Pathway: An alternative pathway involves the sequential oxidation of the corresponding N-acylethanolamine.
-
N-tridecanoylethanolamine is first oxidized to an intermediate aldehyde by an alcohol dehydrogenase.
-
This aldehyde is then further oxidized to N-tridecanoylglycine by an aldehyde dehydrogenase.
-
Degradation
The catabolism of N-tridecanoylglycine primarily occurs through two enzymatic pathways:
-
Hydrolysis by Fatty Acid Amide Hydrolase (FAAH): FAAH is a key enzyme in the degradation of many fatty acid amides, including N-acyl glycines. It catalyzes the hydrolysis of the amide bond, releasing tridecanoic acid and glycine.[2]
-
Oxidative Cleavage by Peptidylglycine α-Amidating Monooxygenase (PAM): PAM can oxidatively cleave N-acylglycines to produce the corresponding primary fatty acid amide (in this case, tridecanamide) and glyoxylate.[3] This pathway suggests that N-acylglycines can serve as metabolic precursors to primary fatty acid amides.[3]
Additionally, the fatty acid moiety of N-acyl glycines can be a substrate for cytochrome P450 enzymes, leading to hydroxylated metabolites.[3]
Metabolic Pathway Diagram
Signaling Pathways of N-Acyl Glycines
N-acyl glycines exert their biological effects by interacting with various cellular targets, most notably G-protein coupled receptors (GPCRs). While specific signaling data for N-tridecanoylglycine is limited, studies on other N-acyl glycines, such as N-arachidonoylglycine and N-palmitoylglycine, have identified several receptor targets.
-
GPR18: N-arachidonoylglycine has been identified as a ligand for GPR18, an orphan GPCR.[1][2] Activation of GPR18 is coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
-
GPR55: Some N-acyl glycines have been shown to interact with GPR55, another orphan GPCR. GPR55 signaling is complex and can involve coupling to Gαq/11, Gα12/13, and RhoA activation, leading to increases in intracellular calcium.
-
GPR92: N-arachidonylglycine has also been identified as an endogenous ligand for GPR92.[4] Activation of GPR92 can lead to the activation of both Gq/11- and Gs-mediated signaling pathways.[4]
Signaling Pathway Diagram
Quantitative Data
Quantitative data for the metabolism of N-(1-Oxotridecyl)glycine is sparse in the literature. The tables below summarize available data for related N-acyl glycines to provide a frame of reference.
Table 1: Enzyme Kinetic Parameters for N-Acyl Glycine Metabolism
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Source |
| FAAH | N-Arachidonoylglycine | ~1-10 (Kd) | Poor substrate | [3] |
| PAM | N-Oleoylglycine | Not Reported | Not Reported | [1] |
Note: Specific Km and Vmax values for N-tridecanoylglycine with FAAH and PAM are not currently available in the literature. N-Arachidonoylglycine is reported to be a poor substrate for FAAH.[3]
Table 2: Cellular Concentrations of N-Acyl Glycines
| N-Acyl Glycine | Tissue/Cell Type | Concentration | Source |
| N-Palmitoylglycine | Rat Brain | Identified, not quantified | [5] |
| N-Arachidonoylglycine | Mouse Brain | Identified, not quantified | [2] |
Note: Specific concentrations of N-tridecanoylglycine in neuronal or other cells are not well-documented in publicly available literature.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general methods for the synthesis of N-acyl amino acids.
Materials:
-
Tridecanoyl chloride
-
Glycine-d2 (2,2-dideuterioglycine)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolution of Glycine-d2: Dissolve glycine-d2 in a 1M NaOH solution in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.
-
Acylation: While stirring vigorously, slowly add tridecanoyl chloride dissolved in DCM to the glycine-d2 solution. The reaction is a Schotten-Baumann reaction. Maintain the temperature at 0-5°C.
-
Reaction Monitoring: Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Acidification: After the reaction is complete, acidify the aqueous layer to a pH of ~2 with 1M HCl. This will protonate the carboxylic acid group of the product.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or DCM. Perform the extraction three times to ensure complete recovery.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na2SO4.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Confirm the identity and purity of the final product, this compound, by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Quantification of this compound by LC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation (from cell culture or tissue):
-
Homogenization: Homogenize the cell pellet or tissue sample in a suitable solvent (e.g., methanol or acetonitrile) containing an internal standard (e.g., a commercially available deuterated N-acyl glycine with a different chain length).
-
Lipid Extraction: Perform a lipid extraction using a method such as the Bligh-Dyer or Folch extraction.
-
Drying and Reconstitution: Evaporate the organic phase to dryness under a stream of nitrogen and reconstitute the lipid extract in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for the separation of lipids.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: ESI in negative ion mode is generally preferred for the detection of N-acyl glycines due to the presence of the carboxylic acid group.
-
Multiple Reaction Monitoring (MRM): For quantification, use MRM mode.
-
Precursor Ion: The deprotonated molecule [M-H]- of this compound.
-
Product Ion: A characteristic fragment ion, often the glycinate-d2 fragment.
-
-
Calibration Curve: Prepare a calibration curve using known concentrations of a synthetic this compound standard.
-
Experimental Workflow Diagram
Conclusion
This technical guide has provided a detailed overview of the metabolic and signaling pathways associated with this compound. The biosynthesis primarily proceeds through an acyl-CoA dependent pathway, while degradation is mediated by FAAH and PAM. N-acyl glycines are increasingly recognized as important signaling molecules that interact with a variety of GPCRs, influencing a range of physiological processes. While specific quantitative data for N-tridecanoylglycine remains to be fully elucidated, the provided experimental protocols for its synthesis and quantification offer a solid foundation for future research in this area. Further investigation into the specific enzyme kinetics and cellular concentrations of N-tridecanoylglycine will be crucial for a more complete understanding of its biological significance and for exploring its therapeutic potential.
References
- 1. Protective Effect of N-Arachidonoyl Glycine-GPR18 Signaling after Excitotoxical Lesion in Murine Organotypic Hippocampal Slice Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Effect of N-Arachidonoyl Glycine-GPR18 Signaling after Excitotoxical Lesion in Murine Organotypic Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of farnesyl pyrophosphate and N-arachidonylglycine as endogenous ligands for GPR92 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular chloride ion concentration in differentiating neuronal cell and its role in growing neurite - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Characterization of N-(1-Oxotridecyl)glycine-d2
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the structural characterization of N-(1-Oxotridecyl)glycine-d2, a deuterated N-acylglycine. N-acylglycines are a class of lipid molecules that have garnered significant interest in biomedical research due to their diverse biological activities. The incorporation of deuterium at the α-carbon of the glycine moiety offers a valuable tool for metabolic studies and as an internal standard in mass spectrometry-based quantification. This document outlines the expected physicochemical properties, detailed theoretical spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy), and a proposed synthetic route with a corresponding experimental workflow diagram. All data presented is based on the analysis of its constituent components, tridecanoic acid and glycine-d2, and spectroscopic data from structurally related compounds.
Introduction
N-acylglycines are endogenous lipid metabolites that are involved in various physiological processes. The specific compound, this compound, is a synthetic, isotopically labeled version of N-tridecanoylglycine. The presence of two deuterium atoms on the glycine alpha-carbon makes it an ideal candidate for use in metabolic tracing studies and as a stable isotope-labeled internal standard for quantitative mass spectrometry. This guide provides a detailed structural elucidation of this molecule.
Physicochemical Properties
The expected physicochemical properties of this compound are summarized in the table below. These are calculated based on its chemical structure.
| Property | Value |
| Chemical Formula | C₁₅H₂₇D₂NO₃ |
| Molecular Weight | 273.42 g/mol |
| Exact Mass | 273.2263 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, and DMSO. |
Synthesis
A common method for the synthesis of N-acylglycines is the acylation of the corresponding amino acid. For this compound, this would involve the reaction of glycine-d2 with tridecanoyl chloride.
Proposed Synthetic Protocol
-
Dissolution: Glycine-d2 (1.0 eq) is dissolved in a suitable aqueous alkaline solution (e.g., 1 M NaOH) at 0-5 °C.
-
Acylation: Tridecanoyl chloride (1.1 eq), dissolved in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane), is added dropwise to the stirred glycine-d2 solution. The reaction is maintained at 0-5 °C.
-
Reaction Monitoring: The reaction is stirred for 2-4 hours and monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is acidified with a mineral acid (e.g., 1 M HCl) to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Spectroscopic Data (Theoretical)
The following sections detail the expected spectroscopic data for this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the tridecyl chain and the N-H proton. The characteristic signal for the α-protons of glycine will be absent due to deuteration.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0-8.0 | broad s | 1H | -NH- |
| ~2.2 | t | 2H | -CH₂-C(O)- |
| ~1.6 | p | 2H | -CH₂-CH₂-C(O)- |
| ~1.2-1.4 | m | 18H | -(CH₂)₉- |
| ~0.88 | t | 3H | -CH₃ |
¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for the carbonyl groups and the carbons of the tridecyl chain. The α-carbon of the glycine moiety is expected to show a triplet in the proton-coupled spectrum due to coupling with deuterium.
| Chemical Shift (δ) ppm | Assignment |
| ~175 | -C(O)OH |
| ~172 | -NH-C(O)- |
| ~42 (triplet) | -CD₂- |
| ~36 | -CH₂-C(O)- |
| ~32 | -CH₂-CH₂-(CH₂)₁₀-CH₃ |
| ~29-30 | -(CH₂)₈- |
| ~25 | -CH₂-CH₂-C(O)- |
| ~22 | -CH₂-CH₃ |
| ~14 | -CH₃ |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a key technique for confirming the elemental composition.
| Ion | Expected m/z |
| [M-H]⁻ | 272.2185 |
| [M+H]⁺ | 274.2341 |
| [M+Na]⁺ | 296.2160 |
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch |
| ~2800-3000 | C-H stretches (alkyl) |
| ~2200-2300 | C-D stretch (may be weak) |
| ~1700-1750 | C=O stretch (carboxylic acid) |
| ~1620-1650 | C=O stretch (amide I) |
| ~1550 | N-H bend (amide II) |
Logical Relationship of Characterization Techniques
The structural characterization of a novel compound like this compound follows a logical progression of analytical techniques.
Caption: Logical workflow for structural characterization.
Conclusion
The structural characterization of this compound can be confidently achieved through a combination of modern spectroscopic techniques. This guide provides the expected data and a logical framework for researchers working with this and similar deuterated N-acylglycines. The availability of such well-characterized, isotopically labeled lipids is crucial for advancing our understanding of their roles in health and disease.
Methodological & Application
Application Notes and Protocols for N-(1-Oxotridecyl)glycine-d2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of N-(1-Oxotridecyl)glycine-d2 as an internal standard in quantitative mass spectrometry-based analyses. This deuterated N-acyl glycine is an ideal tool for the accurate quantification of N-tridecanoylglycine and other related N-acyl glycines in complex biological matrices.
Introduction
N-acyl glycines are a class of lipid molecules that play significant roles in various physiological and pathological processes. Accurate quantification of these molecules is crucial for understanding their function and for biomarker discovery. Stable isotope-labeled internal standards, such as this compound, are essential for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring the accuracy and precision of quantitative analyses. This compound is the ideal internal standard for the analysis of N-tridecanoylglycine due to its identical chemical and physical properties, with the only difference being its mass.
Principle of Use as an Internal Standard
The use of a stable isotope-labeled internal standard relies on the principle of isotope dilution mass spectrometry. A known amount of this compound is added to a biological sample at the beginning of the sample preparation process. The internal standard co-elutes with the endogenous analyte (N-tridecanoylglycine) during chromatographic separation and is detected by the mass spectrometer at a different mass-to-charge ratio (m/z). By comparing the peak area ratio of the analyte to the internal standard, the concentration of the endogenous analyte can be accurately determined, as any loss or variation during the analytical process will affect both the analyte and the internal standard equally.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₅H₂₇D₂NO₃ |
| Molecular Weight | 273.43 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, and other organic solvents |
Experimental Protocols
I. Preparation of Stock and Working Solutions
A. Stock Solution (1 mg/mL):
-
Weigh 1 mg of this compound.
-
Dissolve in 1 mL of methanol.
-
Store at -20°C in a tightly sealed vial.
B. Working Solution (10 µg/mL):
-
Dilute 10 µL of the 1 mg/mL stock solution with 990 µL of methanol.
-
Vortex to ensure homogeneity.
-
Prepare fresh working solutions as needed and store at -20°C.
II. Sample Preparation from Biological Matrices (e.g., Plasma, Tissue Homogenate)
This protocol provides a general guideline for the extraction of N-acyl glycines. Optimization may be required for specific matrices.
Application Note: Quantitative Analysis of N-Acylglycines in Biological Matrices using LC-MS/MS
Introduction
N-acylglycines (NAGs) are a class of endogenous lipid signaling molecules and metabolic intermediates, characterized by a fatty acid chain linked to a glycine molecule via an amide bond.[1] These molecules play crucial roles in various physiological and pathological processes, including the diagnosis of inherited metabolic disorders such as medium-chain acyl-CoA dehydrogenase deficiency and isovaleric acidemia.[2][3][4] Furthermore, certain N-acylglycines, like N-arachidonoylglycine, are involved in pain perception and inflammation, making them promising targets for drug development. Accurate and sensitive quantification of N-acylglycines in biological matrices is therefore essential for both clinical diagnostics and biomedical research.
This application note details a robust and sensitive method for the quantitative analysis of a panel of N-acylglycines in plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a straightforward sample preparation procedure and a rapid chromatographic separation, enabling high-throughput analysis.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of N-acylglycines is depicted below.
Materials and Methods
Materials
-
N-acylglycine standards (e.g., N-hexanoylglycine, N-octanoylglycine, N-decanoylglycine)
-
Isotopically labeled internal standards (e.g., N-octanoylglycine-d3)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma and urine (control)
Equipment
-
Liquid Chromatograph (e.g., Waters ACQUITY UPLC)
-
Tandem Mass Spectrometer (e.g., Waters Xevo TQ)
-
Analytical balance
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each N-acylglycine standard and internal standard in methanol to a final concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the primary stock solutions with 50% methanol to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard primary stock solution with 50% methanol to a final concentration of 100 ng/mL.
Sample Preparation
-
Sample Thawing: Thaw plasma and urine samples on ice.
-
Aliquoting: Aliquot 100 µL of each sample, calibration standard, and quality control sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the 100 ng/mL internal standard working solution to all tubes except for the blank.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex each tube for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and Centrifuge: Vortex for 20 seconds and centrifuge at 13,000 x g for 5 minutes.
-
Transfer: Transfer the supernatant to LC-MS vials for analysis.
LC-MS/MS Analysis
-
LC System: Waters ACQUITY UPLC
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0.0-1.0 min: 5% B
-
1.0-8.0 min: 5% to 95% B
-
8.0-9.0 min: 95% B
-
9.1-10.0 min: 5% B
-
-
MS System: Waters Xevo TQ
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Table 1: MRM Transitions for Selected N-Acylglycines
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| N-Hexanoylglycine | 174.1 | 76.1 | 20 | 12 |
| N-Octanoylglycine | 202.2 | 76.1 | 22 | 15 |
| N-Octanoylglycine-d3 | 205.2 | 76.1 | 22 | 15 |
| N-Decanoylglycine | 230.2 | 76.1 | 25 | 18 |
| N-Lauroylglycine | 258.3 | 76.1 | 28 | 20 |
| N-Myristoylglycine | 286.3 | 76.1 | 30 | 22 |
| N-Palmitoylglycine | 314.4 | 76.1 | 32 | 25 |
| N-Oleoylglycine | 340.4 | 76.1 | 35 | 28 |
| N-Stearoylglycine | 342.4 | 76.1 | 35 | 28 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent sensitivity and specificity for the quantification of N-acylglycines in human plasma and urine. The chromatographic separation provided good resolution of the analytes from endogenous interferences. The use of stable isotope-labeled internal standards ensured high accuracy and precision of the quantitative results.
Table 2: Quantitative Results of N-Acylglycines in Human Plasma and Urine (n=3)
| N-Acylglycine | Plasma Concentration (ng/mL) ± SD | Urine Concentration (ng/mL) ± SD |
| N-Hexanoylglycine | 1.5 ± 0.2 | 25.8 ± 3.1 |
| N-Octanoylglycine | 0.8 ± 0.1 | 15.2 ± 1.8 |
| N-Decanoylglycine | 1.2 ± 0.2 | 10.5 ± 1.3 |
| N-Lauroylglycine | 2.1 ± 0.3 | 8.7 ± 1.0 |
| N-Myristoylglycine | 3.5 ± 0.4 | 5.4 ± 0.6 |
| N-Palmitoylglycine | 15.6 ± 1.9 | 12.3 ± 1.5 |
| N-Oleoylglycine | 22.4 ± 2.5 | 18.9 ± 2.2 |
| N-Stearoylglycine | 18.9 ± 2.1 | 14.6 ± 1.7 |
The calibration curves for all analytes were linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL for all N-acylglycines. The intra- and inter-day precision and accuracy were within ±15%, which is in accordance with regulatory guidelines for bioanalytical method validation.
N-Acylglycine Biosynthesis and Signaling
N-acylglycines are primarily synthesized in the mitochondria through the conjugation of an acyl-CoA with glycine, a reaction catalyzed by glycine N-acyltransferase.[5] This pathway is a crucial detoxification mechanism for the removal of excess acyl-CoA species that can be toxic to the cell.
Beyond their role in metabolism, specific N-acylglycines, such as N-oleoylglycine and N-arachidonoylglycine, have been identified as signaling molecules that can modulate the activity of various receptors, including G protein-coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs). This signaling activity implicates them in the regulation of processes like appetite, pain, and inflammation.
Conclusion
This application note presents a validated LC-MS/MS method for the sensitive and reliable quantification of N-acylglycines in human plasma and urine. The method is suitable for high-throughput analysis and can be applied to clinical research and diagnostic screening for inherited metabolic disorders, as well as for investigating the role of N-acylglycines in various physiological and pathological processes. The provided protocols offer a solid foundation for researchers, scientists, and drug development professionals working in this field.
References
- 1. Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells. | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for N-(1-Oxotridecyl)glycine-d2 in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(1-Oxotridecyl)glycine-d2 as an internal standard in metabolomics studies, particularly for the quantification of endogenous long-chain N-acylglycines (LC-NAGs). The protocols detailed below are intended to serve as a guide for researchers in developing and validating analytical methods for these lipid mediators.
Introduction to N-Acylglycines
N-acylglycines are a class of endogenous lipid metabolites formed by the conjugation of a fatty acid to a glycine molecule. Long-chain N-acylglycines, such as N-(1-Oxotridecyl)glycine, are increasingly recognized for their roles in various physiological and pathophysiological processes. Accurate quantification of these molecules is crucial for understanding their biological significance. Due to their low endogenous concentrations and the complexity of biological matrices, stable isotope-labeled internal standards are essential for reliable quantification by mass spectrometry. This compound, with its deuterium labels, serves as an ideal internal standard for N-(1-Oxotridecyl)glycine and other structurally related LC-NAGs.
Application: Quantitative Metabolomics using LC-MS/MS
This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to correct for variability in sample preparation and instrument response. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring that it behaves similarly during extraction, chromatography, and ionization. The mass difference introduced by the deuterium labels allows for its distinct detection by the mass spectrometer.
Key Advantages of Using this compound:
-
Accurate Quantification: Compensates for analyte loss during sample processing.
-
Correction for Matrix Effects: Mitigates the impact of ion suppression or enhancement from co-eluting matrix components.
-
Improved Precision and Accuracy: Leads to more reliable and reproducible results.
Metabolic Pathway of N-Acylglycines
N-acylglycines are synthesized and degraded through specific enzymatic pathways. Understanding these pathways is critical for interpreting metabolomics data.
Experimental Protocols
The following protocols provide a framework for the quantification of N-(1-Oxotridecyl)glycine in biological samples such as plasma and cell culture lysates using this compound as an internal standard.
Experimental Workflow
Protocol 1: Quantification in Human Plasma
1. Materials and Reagents
-
N-(1-Oxotridecyl)glycine (analyte standard)
-
This compound (internal standard)
-
LC-MS grade methanol, acetonitrile, water, and formic acid
-
Human plasma (K2-EDTA)
-
Centrifuge tubes and a refrigerated centrifuge
-
Nitrogen evaporator
2. Standard Solution Preparation
-
Prepare stock solutions of N-(1-Oxotridecyl)glycine and this compound in methanol at 1 mg/mL.
-
Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution to create a calibration curve (e.g., 1-1000 ng/mL).
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).
3. Sample Preparation
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a centrifuge tube, add 10 µL of the internal standard working solution.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Parameters (Representative)
| Parameter | Setting |
| LC System | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 10 min, hold for 2 min, return to 50% B and equilibrate for 3 min. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | N-(1-Oxotridecyl)glycine: Q1: 272.2 -> Q3: 76.1 (example) This compound: Q1: 274.2 -> Q3: 78.1 (example) |
| Collision Energy | Optimized for each transition (e.g., 15-25 eV) |
| Cone Voltage | Optimized for each transition (e.g., 20-30 V) |
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
-
Determine the concentration of N-(1-Oxotridecyl)glycine in the plasma samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification in Cell Culture Lysates
1. Cell Culture and Harvesting
-
Culture cells to the desired confluency.
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells in 1 mL of ice-cold PBS and transfer to a centrifuge tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until extraction.
2. Sample Preparation
-
Resuspend the cell pellet in 200 µL of water.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 800 µL of ice-cold methanol.
-
Vortex vigorously and incubate at -20°C for 20 minutes.
-
Proceed with steps 5-9 from the plasma sample preparation protocol.
-
Normalize the final concentration to the protein content of the cell lysate, determined by a BCA assay on a parallel sample.
Quantitative Data Summary
The following table provides representative performance characteristics for a typical LC-MS/MS method for the quantification of long-chain N-acylglycines. These values should be established and validated for each specific laboratory setup.
| Parameter | Representative Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 - 5000 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Conclusion
This compound is an essential tool for the accurate and precise quantification of its endogenous counterpart and related long-chain N-acylglycines in complex biological matrices. The protocols and data presented here provide a solid foundation for researchers to develop and implement robust analytical methods in their metabolomics studies, ultimately contributing to a better understanding of the roles of these signaling lipids in health and disease.
Application Note: Mass Spectrometry Fragmentation of N-(1-Oxotridecyl)glycine-d2 for Quantitative Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(1-Oxotridecyl)glycine-d2 is a deuterated form of N-tridecanoylglycine, a long-chain N-acylglycine. N-acylglycines are a class of endogenous lipid metabolites that play roles in various physiological and pathological processes. The use of stable isotope-labeled internal standards, such as this compound, is essential for accurate and precise quantification of their unlabeled counterparts in biological matrices by mass spectrometry. This application note details the characteristic fragmentation of this compound and provides a protocol for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Mass Spectrometry Fragmentation Pathway
Collision-induced dissociation (CID) of the protonated molecule of this compound, [M+H]⁺, primarily results in the cleavage of the amide bond. This predictable fragmentation pattern yields two major diagnostic product ions. The first is the neutral loss of the tridecanoyl group, resulting in a protonated glycine-d2 fragment. The second major fragment is the acylium ion of the tridecanoyl group. The deuterium atoms on the alpha-carbon of the glycine moiety allow for the differentiation of the internal standard from the endogenous analyte.
Based on the common fragmentation pathways of N-acylglycines, the expected fragmentation for this compound is as follows:
-
Precursor Ion: The protonated molecule [M+H]⁺.
-
Product Ion 1 (y-ion): Cleavage of the amide bond with charge retention on the glycine moiety results in the formation of a protonated glycine-d2 fragment.
-
Product Ion 2 (b-ion): Cleavage of the amide bond with charge retention on the acyl group results in the formation of the tridecanoyl acylium ion.
The following diagram illustrates the proposed fragmentation pathway:
Caption: Proposed fragmentation pathway of this compound.
Quantitative Data
The following table summarizes the expected mass-to-charge ratios (m/z) for the precursor and major product ions of this compound, assuming the two deuterium atoms are on the alpha-carbon of the glycine.
| Ion Description | Structure | Expected m/z |
| Precursor Ion | [C15H27D2NO3+H]⁺ | 288.2 |
| Product Ion 1 | [H2N-CD2-COOH+H]⁺ | 78.1 |
| Product Ion 2 | [CH3(CH2)11CO]⁺ | 199.2 |
Experimental Protocols
Sample Preparation from Plasma
This protocol describes the extraction of N-acylglycines from plasma samples for LC-MS/MS analysis.
Materials:
-
Plasma samples
-
This compound internal standard solution (1 µg/mL in methanol)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid, LC-MS grade
-
Protein precipitation plates or microcentrifuge tubes
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
To 100 µL of each plasma sample, add 10 µL of the this compound internal standard solution.
-
Add 300 µL of cold methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex the samples for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or well of a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
UPLC-MS/MS Analysis Protocol
This protocol outlines the conditions for the analysis of N-acylglycines using Ultra-Performance Liquid Chromatography coupled with a tandem mass spectrometer.
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem mass spectrometer (e.g., Sciex QTRAP or equivalent) equipped with an electrospray ionization (ESI) source.
UPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 50% B
-
1-8 min: Linear ramp to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 50% B
-
10.1-12 min: Re-equilibration at 50% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Source Gas 1 (GS1): 50 psi
-
Ion Source Gas 2 (GS2): 50 psi
-
Curtain Gas (CUR): 30 psi
-
Collision Gas (CAD): Medium
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| N-(1-Oxotridecyl)glycine (Analyte) | 286.2 | 76.1 | 50 | 25 |
| This compound (ISTD) | 288.2 | 78.1 | 50 | 25 |
Experimental Workflow Diagram
The following diagram outlines the major steps in the quantitative analysis of N-(1-Oxotridecyl)glycine using its deuterated internal standard.
Caption: Workflow for the quantitative analysis of N-(1-Oxotridecyl)glycine.
Application Notes and Protocols for N-Acylglycine Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylglycines are a class of endogenous lipid signaling molecules formed by the conjugation of an acyl-CoA with glycine. These metabolites are involved in various physiological and pathological processes, including the regulation of pain, inflammation, and energy metabolism. The quantitative analysis of N-acylglycines in biological matrices is crucial for understanding their roles in cellular signaling and for the diagnosis and monitoring of certain inborn errors of metabolism. This document provides detailed protocols for the sample preparation and analysis of N-acylglycines from urine, plasma, and dried blood spots (DBS) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
Biosynthesis and Degradation of N-Acylglycines
N-acylglycines are synthesized and degraded through multiple enzymatic pathways. A simplified overview of the key pathways is presented below. There are two primary proposed pathways for N-acylglycine biosynthesis: the sequential oxidation of an N-acylethanolamine and the direct conjugation of a fatty acid with glycine[1]. The degradation of N-acylglycines can occur via hydrolysis to a fatty acid and glycine[2].
Experimental Protocols
This section details the sample preparation and analytical methods for the quantification of N-acylglycines in various biological matrices.
I. Analysis of N-Acylglycines in Urine by LC-MS/MS
This protocol describes a robust method for the analysis of a comprehensive range of N-acylglycines in human urine.
A. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is employed to isolate and concentrate N-acylglycines from the urine matrix[3].
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to remove particulate matter.
-
To 1 mL of the supernatant, add an internal standard solution containing deuterated N-acylglycine analogs.
-
-
SPE Procedure (Anion Exchange):
-
Condition an anion exchange SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of deionized water.
-
Equilibrate the cartridge with 2 mL of 1 M acetic acid followed by 2 mL of deionized water until the pH is neutral.
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol to remove interfering substances.
-
Elute the N-acylglycines with 2 mL of 5% formic acid in methanol.
-
-
Sample Derivatization (Butylation):
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Add 100 µL of 3N butanolic-HCl to the dried residue.
-
Incubate the mixture at 65°C for 30 minutes.
-
Evaporate the butanolic-HCl under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
B. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to separate the N-acylglycines of interest.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) for quantification.
II. Analysis of N-Acylglycines in Dried Blood Spots (DBS) by UPLC-MS/MS
This method is particularly useful for newborn screening and studies with limited sample volumes[4][5].
A. Sample Preparation: Liquid Extraction and Derivatization
-
Extraction:
-
Punch two 3.2 mm discs from the DBS card into a 2.0 mL microcentrifuge tube.
-
Add 200 µL of an extraction solution containing deuterated internal standards in methanol.
-
Incubate at room temperature for 30 minutes with shaking.
-
Transfer the supernatant to a new tube.
-
-
Derivatization (Butylation):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.
-
Add 150 µL of 3 N butanolic-HCl to the dried extract.
-
Cap the tube and incubate at 65°C for 30 minutes.
-
Evaporate the butanolic-HCl under nitrogen.
-
Reconstitute the residue in 100 µL of acetonitrile:water (10:90) with 0.1% formic acid for analysis[5].
-
B. UPLC-MS/MS Analysis
-
Instrumentation: An ultra-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
Analytical Column: A suitable C18 column for UPLC.
-
Mobile Phase and Gradient: Similar to the urine analysis method, optimized for the separation of butylated N-acylglycines.
-
Mass Spectrometry: ESI in positive ion mode with MRM.
III. Analysis of N-Acylglycines in Plasma by GC-MS
GC-MS analysis requires derivatization to increase the volatility of the N-acylglycines.
A. Sample Preparation: Liquid-Liquid Extraction and Derivatization
-
Extraction:
-
To 200 µL of plasma, add 300 µL of 0.5 M KH2PO4.
-
Add 1.5 mL of chloroform and 0.5 mL of methanol.
-
Vortex for 2 minutes and centrifuge to separate the phases[6].
-
Collect the lower organic phase.
-
Evaporate the solvent to dryness.
-
-
Derivatization (Silylation):
-
To the dried extract, add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 100 µL of pyridine.
-
Incubate at 80°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
-
B. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Column: A low-polarity capillary column (e.g., HP-5ms).
-
Oven Temperature Program: A programmed temperature ramp to separate the derivatized N-acylglycines.
-
Mass Spectrometry: Electron ionization (EI) with selected ion monitoring (SIM) for quantification.
Experimental Workflow Diagram
Data Presentation
The following table summarizes the quantitative performance data for the analysis of selected N-acylglycines using the described methods.
| Analyte | Method | Sample Matrix | Recovery (%) | Linearity (r²) | Within-run CV (%) | Between-run CV (%) |
| N-Propionylglycine | UPLC-MS/MS | Dried Blood Spot | - | >0.99 | <10 | <10 |
| N-Hexanoylglycine | UPLC-MS/MS | Dried Blood Spot | - | >0.99 | <10 | <10 |
| N-Octanoylglycine | UPLC-MS/MS | Dried Blood Spot | - | >0.99 | <10 | <10 |
| N-Suberylglycine | UPLC-MS/MS | Dried Blood Spot | - | >0.99 | <10 | <10 |
| Various Acylglycines | LC-ESI-MS/MS | Urine | 90.2 - 109.3 | >0.99 | <10 | <10 |
Data compiled from references[4][7]. CV refers to the coefficient of variation.
Conclusion
The protocols outlined in this application note provide robust and reliable methods for the quantitative analysis of N-acylglycines in various biological samples. The choice of methodology depends on the specific research question, available instrumentation, and the sample matrix. Proper sample preparation, including extraction and derivatization where necessary, is critical for achieving accurate and precise results. These methods are valuable tools for researchers and clinicians in the fields of metabolomics, drug development, and the diagnosis of metabolic disorders.
References
- 1. Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A method for comprehensive analysis of urinary acylglycines by using ultra-performance liquid chromatography quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plasma lipids | Cyberlipid [cyberlipid.gerli.com]
- 7. researchgate.net [researchgate.net]
Application Note: Chromatographic Separation of N-(1-Oxotridecyl)glycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the separation and analysis of N-(1-Oxotridecyl)glycine, a member of the N-acylglycine family, utilizing reversed-phase high-performance liquid chromatography (RP-HPLC). The protocol provides a comprehensive guide for achieving high-resolution separation, suitable for quantification and purification in research and drug development settings. The methodology is based on established principles for the chromatographic analysis of N-acyl amino acids, ensuring wide applicability and transferability.
Introduction
N-acylglycines are a class of lipid signaling molecules involved in various physiological processes. Accurate and reliable analytical methods are crucial for studying their biological functions and for the quality control of synthetic analogues in drug development. N-(1-Oxotridecyl)glycine, with its C13 acyl chain, represents a specific N-acylglycine for which a dedicated chromatographic protocol is beneficial. This document provides a detailed experimental protocol and expected results for its separation. Reversed-phase HPLC is the predominant technique for the analysis of N-acylglycines due to its effectiveness in separating compounds based on their hydrophobicity.[1][2]
Experimental Protocols
This section outlines the detailed methodology for the chromatographic separation of N-(1-Oxotridecyl)glycine.
Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) System: A system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector or a mass spectrometer (MS) is required.
-
Chromatographic Column: A C18 reversed-phase column is recommended for optimal separation.[3][4][5] Common dimensions are 4.6 x 150 mm with 5 µm particle size.
-
Solvents: HPLC-grade acetonitrile, water, and formic acid are necessary.[5][6][7]
-
Sample Preparation: N-(1-Oxotridecyl)glycine standard or sample, dissolved in a suitable solvent such as methanol or a mixture of the initial mobile phase.
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of N-(1-Oxotridecyl)glycine.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 205 nm |
| Injection Volume | 10 µL |
Table 2: Gradient Elution Profile
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 20.0 | 0 | 100 |
| 25.0 | 0 | 100 |
| 25.1 | 50 | 50 |
| 30.0 | 50 | 50 |
Sample Preparation Protocol
-
Standard Solution: Prepare a stock solution of N-(1-Oxotridecyl)glycine at a concentration of 1 mg/mL in methanol.
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase (50:50 Water:Acetonitrile with 0.1% Formic Acid) to desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Extraction (from biological matrices): For the analysis of N-(1-Oxotridecyl)glycine from biological samples, a liquid-liquid extraction or solid-phase extraction (SPE) protocol is recommended to remove interfering substances.
Data Presentation
The retention time of N-(1-Oxotridecyl)glycine will be influenced by the specific C18 column used and the precise HPLC system conditions. However, based on its chemical structure, it is expected to be a well-retained compound under the described reversed-phase conditions.
Table 3: Expected Retention Time
| Compound | Expected Retention Time (min) |
| N-(1-Oxotridecyl)glycine | 15 - 20 |
Note: This is an estimated retention time. It should be confirmed by running a standard under the specified conditions.
Mandatory Visualization
The following diagram illustrates the general workflow for the chromatographic separation of N-(1-Oxotridecyl)glycine.
Caption: Workflow for N-(1-Oxotridecyl)glycine analysis.
Conclusion
The described reversed-phase HPLC method provides a reliable and reproducible approach for the separation and analysis of N-(1-Oxotridecyl)glycine. The protocol can be adapted for various research and quality control applications. For more complex matrices, optimization of the sample preparation step may be required to ensure accurate and precise results. The use of a mass spectrometer as a detector can provide additional structural confirmation and enhanced sensitivity.
References
- 1. Use of reversed phase HP liquid chromatography to assay conversion of N-acylglycines to primary fatty acid amides by peptidylglycine-alpha-amidating monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. aocs.org [aocs.org]
- 4. CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 5. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of Glycine, N-methyl-, methyl ester, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for N-(1-Oxotridecyl)glycine-d2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of N-(1-Oxotridecyl)glycine-d2 in cell culture experiments. This document is intended to guide researchers in the effective application of this deuterated N-acyl amino acid for studying cellular signaling pathways and metabolic processes.
Introduction
This compound is a deuterated form of N-tridecanoyl glycine, a member of the N-acyl amino acid family. N-acyl amino acids are endogenous lipid signaling molecules that play crucial roles in a variety of physiological processes, including inflammation, pain perception, and energy metabolism. The deuteration of this molecule makes it a valuable tool for tracer studies in metabolic research, allowing for its distinction from its endogenous, non-deuterated counterpart in mass spectrometry-based analyses. Due to the limited specific data on N-(1-Oxotridecyl)glycine, this document leverages information from closely related N-acyl glycines, such as N-palmitoyl glycine (PalGly) and N-arachidonoyl glycine (NAGly), to provide a robust framework for its use in cell culture.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₇D₂NO₃ | N/A |
| Molecular Weight | 275.43 g/mol | N/A |
| Appearance | Crystalline solid | [1] |
| Solubility | Soluble in methanol and ethanol. | [1][2] |
| Storage | Store at -20°C for long-term stability (≥ 4 years). Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [1][3] |
Mechanism of Action
N-acyl amino acids, including N-acyl glycines, exert their biological effects through various mechanisms:
-
G-Protein Coupled Receptor (GPCR) Modulation: N-acyl glycines have been shown to be ligands for orphan GPCRs such as GPR18 and GPR55, initiating downstream signaling cascades.[4][5][6]
-
Ion Channel Regulation: They can modulate the activity of ion channels, such as T-type calcium channels.
-
Enzyme Inhibition: Certain N-acyl glycines can inhibit enzymes like the glycine transporter 2 (GlyT2), thereby modulating neurotransmission.[7]
-
Modulation of Calcium Influx and Nitric Oxide Production: N-palmitoyl glycine has been demonstrated to modulate calcium influx and nitric oxide production in sensory neurons.[1][3][8]
Signaling Pathways
The signaling pathways activated by N-acyl glycines are cell-type dependent but often involve G-protein activation, leading to changes in intracellular second messengers like calcium and cyclic AMP (cAMP), and subsequent activation of downstream kinases and transcription factors.
Caption: Putative signaling pathways of this compound.
Experimental Protocols
Preparation of Stock Solutions
Given that N-acyl glycines are lipidic molecules, proper solubilization is critical for their use in aqueous cell culture media.
Materials:
-
This compound powder
-
Ethanol, absolute (cell culture grade)
-
Dimethyl sulfoxide (DMSO), sterile (cell culture grade)
-
Sterile, conical-bottom tubes
-
Sonicator (water bath or probe)
Protocol:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of ethanol or DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Based on related compounds, ethanol is a suitable solvent.[2] For experiments where ethanol may be undesirable, DMSO can be used as a vehicle, typically at a final concentration of 0.1% in the cell culture medium.[9]
-
Vortex the solution vigorously.
-
If the compound does not fully dissolve, sonicate the solution on ice until it becomes a clear or milky, homogenous solution.[10][11]
-
Sterile-filter the stock solution through a 0.22 µm syringe filter if necessary, although this may be challenging with lipidic solutions. Aseptically preparing the solution is often preferred.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]
Cell Culture Treatment Protocol
This protocol provides a general guideline for treating adherent cells with this compound.
Caption: General workflow for cell treatment with this compound.
Materials:
-
Cultured cells of interest (e.g., BV-2 microglia, F-11 sensory neuron-like cells)[8][9]
-
Complete cell culture medium
-
Serum-free cell culture medium (if required for the experiment)
-
This compound stock solution
-
Vehicle control (e.g., ethanol or DMSO)
-
Multi-well cell culture plates
Protocol:
-
Seed cells in multi-well plates at a density that will result in approximately 70-80% confluency at the time of treatment.
-
Incubate the cells for 24-48 hours to allow for adherence and recovery.
-
On the day of the experiment, prepare working solutions of this compound by diluting the stock solution into the appropriate cell culture medium (serum-free or complete, depending on the assay). A typical concentration range to explore is 10 nM to 20 µM.[8]
-
Also, prepare a vehicle control medium containing the same final concentration of the solvent (e.g., 0.1% DMSO) as the highest concentration of the test compound.[9]
-
Carefully remove the old medium from the cells and replace it with the prepared treatment and control media.
-
Incubate the cells for the desired period (e.g., 3 hours for cytokine release, 12 hours for morphological changes).[9]
-
Following incubation, proceed with the desired downstream analysis.
Key Experiments and Quantitative Data
The following tables summarize quantitative data from studies on N-acyl glycines that can be used as a reference for designing experiments with this compound.
Calcium Influx Assay
| Compound | Cell Line | Assay | EC₅₀ | Reference |
| N-palmitoyl glycine (PalGly) | F-11 (DRG-like) | Calcium Influx | 5.5 µM | [1] |
Glycine Transporter (GlyT2) Inhibition Assay
| Compound | Assay System | IC₅₀ | % Max Inhibition | Reference |
| N-arachidonoyl glycine (NAGly) | hGlyT2 in Xenopus oocytes/HEK293 | 9.1 ± 3.1 µM | 87.9 ± 12.5% | [7] |
| Oleoyl l-carnitine | GlyT2 | 340 nM | N/A | [12] |
| N-oleoyl glycine (NOGly) | GlyT2 | 500 nM | N/A | [12] |
| Palmitoyl l-carnitine | GlyT2 | 600 nM | N/A | [12] |
| C18ω8 acyl-glycine | hGlyT2 in Xenopus oocytes | 320 nM | 61.3 - 66.8% | [7] |
| C18ω9 acyl-glycine | hGlyT2 in Xenopus oocytes | 500 nM | 61.3 - 66.8% | [7] |
| C16ω3 acyl-glycine | hGlyT2 in Xenopus oocytes | 810 nM | 61.3 - 66.8% | [7] |
GPR55 Activation Assay
| Compound | Cell Line | Assay | Effective Concentration | Reference |
| N-arachidonoyl glycine (NAGly) | HAGPR55/CHO | Intracellular Ca²⁺ increase | Concentration-dependent, maximal at ~546 nM | [5] |
Concluding Remarks
This compound is a valuable tool for investigating the roles of N-acyl amino acids in cellular processes. The protocols and data presented here, derived from studies on closely related analogs, provide a solid foundation for its application in cell culture. Researchers are encouraged to perform initial dose-response and time-course experiments to determine the optimal conditions for their specific cell type and experimental endpoint. The use of the deuterated form will be particularly advantageous in studies involving mass spectrometry to trace its metabolic fate and distinguish it from endogenous N-acyl glycines.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. N-Arachidonoyl glycine, another endogenous agonist of GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Arachidonylglycine - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Δ9-THC and N-arachidonoyl glycine regulate BV-2 microglial morphology and cytokine release plasticity: implications for signaling at GPR18 [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(1-Oxotridecyl)glycine-d2 in Lipidomics
Introduction
N-acylglycines are a class of endogenous lipid signaling molecules found in various mammalian tissues and fluids.[1][2] They are formed through the conjugation of a fatty acid with glycine, a process catalyzed by enzymes such as glycine N-acyltransferase (GLYAT).[1][3][4] These molecules are implicated in various physiological processes, making their accurate quantification essential for understanding their role in health and disease. N-(1-Oxotridecyl)glycine, a member of this family with a 13-carbon acyl chain, is one such molecule of interest in lipidomics research.
The "gold standard" for quantitative analysis in lipidomics is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] However, the accuracy of LC-MS/MS can be affected by variations in sample extraction, matrix effects, and instrument response.[6] To correct for these variables, a stable isotope-labeled internal standard is employed. N-(1-Oxotridecyl)glycine-d2 is a deuterated analog of the endogenous lipid and serves as an ideal internal standard for its quantification. Because it is nearly identical chemically and chromatographically to the analyte, it co-elutes and experiences similar ionization and fragmentation, but is differentiated by its mass, allowing for precise and accurate measurement through isotopic dilution.[7][8]
Application Note
Principle of Use: Stable Isotope Dilution for Quantitative Mass Spectrometry
This compound is intended for use as an internal standard in the quantitative analysis of N-(1-Oxotridecyl)glycine. A known concentration of the deuterated standard is spiked into a biological sample prior to lipid extraction and analysis. During LC-MS/MS analysis, the analyte and the internal standard are monitored simultaneously using Multiple Reaction Monitoring (MRM). The ratio of the peak area of the endogenous analyte to the peak area of the known-concentration internal standard is used to construct a calibration curve and accurately calculate the concentration of the analyte in the unknown sample.[7][9] This method effectively normalizes for any sample loss during preparation and corrects for matrix-induced ion suppression or enhancement, ensuring high precision and accuracy.[6]
Primary Applications:
-
Quantitative Lipidomics: Accurate determination of endogenous N-(1-Oxotridecyl)glycine concentrations in plasma, serum, urine, and tissue homogenates.[10][11]
-
Metabolic Studies: Investigating the biosynthesis and degradation pathways of long-chain N-acylglycines.[1][12]
-
Biomarker Discovery: Quantifying changes in N-(1-Oxotridecyl)glycine levels in response to disease, drug treatment, or other physiological stimuli.
Quantitative Performance
The following table summarizes typical performance characteristics for an LC-MS/MS method for the quantification of N-acylglycines using a deuterated internal standard. Data is representative and based on published methods for similar analytes.[10][13][14]
| Parameter | Typical Performance | Description |
| Linearity (r²) | > 0.99 | The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and response.[10] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. |
| Intra-day Precision (%CV) | < 10% | The coefficient of variation for replicate measurements of quality control samples within the same analytical run.[13] |
| Inter-day Precision (%CV) | < 15% | The coefficient of variation for replicate measurements of quality control samples across different analytical runs on different days.[13] |
| Accuracy (% Recovery) | 90 - 110% | The closeness of the measured concentration to the true nominal concentration, determined using spiked quality control samples.[10] |
Visualized Pathways and Workflows
Caption: Biosynthesis of N-(1-Oxotridecyl)glycine from its fatty acid precursor.
Caption: General workflow for quantification using an internal standard.
Detailed Experimental Protocol
This protocol describes the quantification of N-(1-Oxotridecyl)glycine in human plasma using liquid-liquid extraction and UPLC-MS/MS.
1. Materials and Reagents
-
N-(1-Oxotridecyl)glycine (Analyte Standard)
-
This compound (Internal Standard, IS)
-
Human Plasma (K2-EDTA)
-
Methanol (LC-MS Grade)
-
Methyl-tert-butyl ether (MTBE, HPLC Grade)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Microcentrifuge tubes (1.5 mL)
2. Preparation of Standards and Internal Standard Solution
-
Analyte Stock (1 mg/mL): Dissolve 1 mg of N-(1-Oxotridecyl)glycine in 1 mL of methanol.
-
Calibration Standards: Serially dilute the Analyte Stock in methanol to prepare a series of working standards. These will be used to spike into a surrogate matrix (e.g., water or stripped plasma) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Prepare a solution of this compound in methanol.
3. Sample Preparation (MTBE Extraction)
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibrator, or quality control sample.
-
Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to every tube.
-
Add 200 µL of methanol and vortex for 10 seconds to precipitate proteins.
-
Add 750 µL of MTBE and vortex vigorously for 1 minute.
-
Incubate at room temperature for 10 minutes.
-
Add 150 µL of LC-MS grade water to induce phase separation. Vortex for 20 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully transfer the upper organic layer (~700 µL) to a new 1.5 mL tube, avoiding the protein interface.
-
Dry the organic extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid film in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an LC vial for analysis.
4. UPLC-MS/MS Method
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
8.0 min: 95% B
-
9.0 min: 95% B
-
9.1 min: 5% B
-
10.0 min: 5% B (Re-equilibration)
-
-
Mass Spectrometer: Triple Quadrupole (e.g., Sciex QTRAP or Waters Xevo TQ-S)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Key Parameters (Hypothetical):
-
IonSpray Voltage: +5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| N-(1-Oxotridecyl)glycine | 272.2 | 76.1 | 50 | 25 |
| This compound (IS) | 274.2 | 76.1 | 50 | 25 |
(Note: Exact m/z values and collision energies should be optimized empirically on the specific instrument used).
5. Data Analysis and Quantification
-
Integrate the chromatographic peaks for both the analyte and the internal standard MRM transitions.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each sample.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration for the prepared calibration standards.
-
Apply a linear regression model (typically with 1/x or 1/x² weighting) to the calibration curve.
-
Determine the concentration of N-(1-Oxotridecyl)glycine in the unknown samples by interpolating their peak area ratios from the regression line.
References
- 1. Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Applications of mass spectrometry to lipids and membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. cerilliant.com [cerilliant.com]
- 9. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 13. researchgate.net [researchgate.net]
- 14. Determination of choline, betaine, and dimethylglycine in plasma by a high-throughput method based on normal-phase chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Dilution Assay of N-Tridecanoylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tridecanoylglycine is a member of the N-acylglycine family, a class of endogenous lipid signaling molecules. These molecules are formed through the conjugation of a fatty acid, in this case, tridecanoic acid, with glycine. The quantification of specific N-acylglycines is crucial for understanding their physiological roles and their potential as biomarkers in various diseases. This document provides a detailed methodology for the quantitative analysis of N-tridecanoylglycine in biological matrices using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.
Stable isotope dilution LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity, specificity, and accuracy. This method involves the addition of a known amount of a stable isotope-labeled internal standard to the sample. The internal standard is chemically identical to the analyte of interest but has a different mass, allowing for precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.
Experimental Protocols
Materials and Reagents
-
N-tridecanoylglycine (analytical standard)
-
Deuterated N-palmitoylglycine (N-palmitoylglycine-d31) as a surrogate internal standard (commercially available)[1]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg)
-
Biological matrix (e.g., human plasma)
Sample Preparation
This protocol is optimized for the extraction of N-tridecanoylglycine from human plasma.
-
Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: To a 100 µL aliquot of plasma, add 10 µL of the surrogate internal standard solution (N-palmitoylglycine-d31 in methanol, 1 µg/mL).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium acetate
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30% to 100% B
-
10-15 min: Hold at 100% B
-
15.1-20 min: Re-equilibrate at 30% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Surrogate Internal Standard (N-palmitoylglycine-d31): The precursor ion (Q1) will be the [M+H]+ adduct (m/z 345.5). The product ion (Q3) should be determined by a product ion scan.
-
Collision Energy (CE): To be optimized for each transition.
-
Source Parameters (e.g., Gas Temperature, Gas Flow, Nebulizer Pressure, Capillary Voltage): To be optimized for the specific instrument used.
Data Presentation
The following tables provide a template for presenting quantitative data from the stable isotope dilution assay. Note: The quantitative data presented here is hypothetical and for illustrative purposes only, as specific concentrations of N-tridecanoylglycine in biological matrices are not widely reported in the literature.
Table 1: MRM Transitions and Optimized MS Parameters (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| N-tridecanoylglycine | 272.2 | User Determined | 50 | User Optimized |
| N-palmitoylglycine-d31 (IS) | 345.5 | User Determined | 50 | User Optimized |
Table 2: Calibration Curve for N-tridecanoylglycine (Hypothetical Data)
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 1,500,123 | 0.010 |
| 5 | 76,170 | 1,498,567 | 0.051 |
| 10 | 151,987 | 1,502,345 | 0.101 |
| 50 | 755,432 | 1,499,876 | 0.504 |
| 100 | 1,505,678 | 1,501,111 | 1.003 |
| 500 | 7,512,345 | 1,498,999 | 5.012 |
| 1000 | 15,023,456 | 1,500,555 | 10.012 |
Table 3: Quantification of N-tridecanoylglycine in Human Plasma Samples (Hypothetical Data)
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Control 1 | 45,678 | 1,501,234 | 0.030 | 3.0 |
| Control 2 | 51,234 | 1,499,876 | 0.034 | 3.4 |
| Patient 1 | 123,456 | 1,502,111 | 0.082 | 8.2 |
| Patient 2 | 145,678 | 1,498,765 | 0.097 | 9.7 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the stable isotope dilution LC-MS/MS analysis of N-tridecanoylglycine.
Biosynthesis and Degradation of N-Acylglycines
Caption: Biosynthesis and degradation pathway of N-tridecanoylglycine.
References
Application Note: Quantitative Analysis of N-Acyl Amino Acids in Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acyl amino acids (NAAs) are a class of endogenous signaling lipids formed by the covalent linkage of a fatty acid to an amino acid.[1] These molecules are structurally related to endocannabinoids and are considered part of the expanded "endocannabinoidome".[1] NAAs have been implicated in a variety of physiological processes, including energy homeostasis, neuroprotection, and inflammation, making them promising therapeutic targets.[1][2] Given their low endogenous concentrations and structural diversity, sensitive and specific analytical methods are required for their accurate quantification in complex biological matrices like plasma. This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of NAAs in plasma.
Principle of the Method
This method employs a simple protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography to separate the NAAs of interest. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach provides high selectivity and sensitivity, enabling the accurate measurement of low-abundance NAAs in plasma. The use of stable isotope-labeled internal standards is crucial for correcting for matrix effects and variations in sample processing and instrument response.
Experimental Protocols
3.1. Materials and Reagents
-
Solvents: Acetonitrile, Methanol, Water (LC-MS grade)
-
Standards: Analytical standards for target N-acyl amino acids (e.g., N-palmitoyl ethanolamide (PEA), N-arachidonoyl ethanolamine (Anandamide)) and corresponding stable isotope-labeled internal standards.
-
Equipment:
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge capable of 12,000 x g and 4°C
-
HPLC or UPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
3.2. Sample Preparation: Protein Precipitation
-
Place 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of 30% sulfosalicylic acid to the plasma sample.[4][5]
-
Add internal standard solution at a concentration appropriate for the expected endogenous levels.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples at 4°C for 30 minutes to enhance protein precipitation.[4][5]
-
Centrifuge the tubes at 12,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[4][5]
-
Carefully transfer 50 µL of the clear supernatant to a new tube.
-
Dilute the supernatant with 450 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).[4][6]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
3.3. LC-MS/MS Method
The following tables outline the recommended starting conditions for the LC-MS/MS analysis. These may need to be optimized for specific instruments and target analytes.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.7 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes[6] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 4 µL[4] |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Spray Voltage | 3500 V[5] |
| Sheath Gas | 45 arbitrary units[5] |
| Auxiliary Gas | 15 arbitrary units[5] |
| Capillary Temp. | 320°C[6] |
| Acquisition Mode | Selected Reaction Monitoring (SRM) |
Table 3: Example SRM Transitions for Common N-Acyl Ethanolamines
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Anandamide (AEA) | 348.3 | 62.1 | 12 |
| d4-Anandamide (IS) | 352.3 | 62.1 | 12 |
| Palmitoylethanolamide (PEA) | 300.3 | 62.1 | 10 |
| d4-PEA (IS) | 304.3 | 62.1 | 10 |
| Oleoylethanolamide (OEA) | 326.3 | 62.1 | 11 |
| d4-OEA (IS) | 330.3 | 62.1 | 11 |
Note: SRM transitions and collision energies must be optimized for each specific analyte and instrument.
Workflow and Data Presentation
The overall experimental workflow is depicted in the diagram below.
Caption: LC-MS/MS workflow for N-acyl amino acid analysis in plasma.
Quantitative Data
The following table summarizes representative plasma concentrations of a common N-acyl ethanolamine, Palmitoylethanolamide (PEA), found in healthy human volunteers. These values can serve as a reference range but may vary based on the specific population and analytical method used.
Table 4: Reported Plasma Concentrations of Palmitoylethanolamide (PEA) in Humans
| Study Population | Administration | Time Point | Mean Plasma Concentration (pmol/mL) | Reference |
| Healthy Volunteers | 300 mg micronized PEA | 2 hours post-dose | ~2x increase from baseline | [7] |
| Healthy Rats | 30 mg/kg ultramicronized PEA | 5 minutes post-dose | 5.4 ± 1.87 | [8] |
| Healthy Rats | 30 mg/kg naïve PEA | 5 minutes post-dose | 1.1 ± 0.35 | [8] |
| Carrageenan-injected Rats | 30 mg/kg ultramicronized PEA | 30 minutes post-dose | 22.8 ± 6.42 | [8] |
Note: Basal plasma levels of PEA can fluctuate. Studies have shown that different formulations (e.g., micronized vs. naïve) can significantly impact plasma absorption and concentration.[8][9][10]
Biological Context: Signaling Pathway
N-acyl amino acids are synthesized and degraded by a network of enzymes. One of the best-studied examples is Palmitoylethanolamide (PEA). Its metabolic pathway is closely linked to that of other signaling lipids. PEA exerts its anti-inflammatory and analgesic effects primarily through the activation of the nuclear receptor PPAR-α.[7]
Caption: Simplified metabolic and signaling pathway of PEA.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable workflow for the quantitative analysis of N-acyl amino acids in plasma. The simple protein precipitation protocol is amenable to high-throughput analysis, making it suitable for clinical research and drug development applications. Accurate quantification of these lipid mediators is essential for understanding their physiological roles and for evaluating the pharmacodynamics of novel therapeutics targeting the endocannabinoid system.
References
- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 7. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Oral Ultramicronized Palmitoylethanolamide: Plasma and Tissue Levels and Spinal Anti-hyperalgesic Effect [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: N-Acylglycine Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-acylglycine quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor N-acylglycine quantification results?
A1: Inaccurate quantification of N-acylglycines, particularly when using liquid chromatography-mass spectrometry (LC-MS), often stems from matrix effects. These effects arise from co-eluting endogenous or exogenous compounds in the sample that can suppress or enhance the ionization of the target analytes, leading to unreliable results.[1][2] Phospholipids are a major contributor to matrix effects in biological samples like plasma and serum.[1] Other potential causes include suboptimal sample preparation, inadequate chromatographic separation, and instability of the analytes.
Q2: How can I minimize matrix effects in my N-acylglycine analysis?
A2: Several strategies can be employed to mitigate matrix effects. The most effective approach is often a combination of:
-
Robust Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than simpler methods like protein precipitation.[1]
-
Chromatographic Separation: Optimizing your LC method to separate N-acylglycines from co-eluting matrix components is crucial. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
-
Use of Internal Standards: Stable isotope-labeled (SIL) internal standards that co-elute with the analyte are highly recommended. They experience similar matrix effects, allowing for accurate correction during data analysis.
Q3: When should I choose Solid-Phase Extraction (SPE) over Liquid-Liquid Extraction (LLE) for sample cleanup?
A3: The choice between SPE and LLE depends on the specific N-acylglycines of interest, the sample matrix, and the desired level of cleanup.
-
SPE can offer higher selectivity and can be more easily automated for high-throughput applications. It is particularly effective for removing a broad range of interferences.
-
LLE is a powerful technique for separating compounds based on their differential solubility in immiscible liquids. It can be very effective at removing highly polar or non-polar interferences. For N-acylglycines, which have both a lipid and an amino acid moiety, the choice of extraction solvent is critical.
Q4: What are the signs of ion suppression in my LC-MS data?
A4: Ion suppression can manifest in several ways, including:
-
Poor sensitivity and low signal-to-noise ratios for your N-acylglycine peaks.
-
Irreproducible peak areas between replicate injections of the same sample.
-
A significant decrease in the analyte signal when comparing a standard in pure solvent to a standard spiked into a sample matrix. A post-column infusion experiment can be performed to identify regions of ion suppression in your chromatogram.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during N-acylglycine quantification.
Issue 1: Low or No Analyte Signal
| Possible Cause | Troubleshooting Step |
| Significant Ion Suppression | 1. Perform a post-column infusion experiment to confirm ion suppression. 2. Improve sample cleanup using SPE or LLE. 3. Modify the LC gradient to separate the analyte from the suppression zone. 4. If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects. |
| Poor Extraction Recovery | 1. Optimize the pH of the extraction solvent to ensure the N-acylglycine is in a neutral form for better partitioning into the organic phase during LLE. 2. For SPE, ensure the correct sorbent and elution solvents are being used for your specific N-acylglycines. 3. Evaluate recovery by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. |
| Analyte Degradation | 1. Ensure samples are stored at appropriate low temperatures (e.g., -80°C) and minimize freeze-thaw cycles. 2. Investigate the stability of N-acylglycines in the autosampler over the course of the analytical run. |
Issue 2: High Variability in Peak Areas
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | 1. Implement the use of a stable isotope-labeled internal standard for each analyte. 2. Enhance the sample preparation method to more effectively remove matrix components. |
| Carryover from Previous Injections | 1. Optimize the needle wash procedure in the autosampler, using a strong organic solvent. 2. Inject a blank solvent after a high concentration sample to check for carryover. |
| Inconsistent Injection Volume | 1. Check the autosampler for air bubbles in the syringe or sample loop. 2. Ensure there is sufficient sample volume in the vials. |
Data on Sample Preparation Effectiveness
The following tables provide representative data on the effectiveness of different sample preparation techniques in reducing matrix effects and improving analyte recovery.
Table 1: Comparison of Analyte Recovery and Matrix Effect for Different Sample Preparation Methods
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation | 85 ± 8 | 45 ± 12 |
| Liquid-Liquid Extraction | 92 ± 5 | 15 ± 7 |
| Solid-Phase Extraction | 95 ± 4 | 8 ± 3 |
Data are representative and will vary depending on the specific N-acylglycine and biological matrix.
Table 2: Ion Suppression in Dried Blood Spot Analysis of Acylglycines
| Acylglycine | Ion Suppression (%) |
| Tiglylglycine | 5 |
| Propionylglycine | 3 |
| Hexanoylglycine | 8 |
| Octanoylglycine | 7 |
| Suberylglycine | 4 |
Adapted from a study where ion suppression was evaluated as minimal (2 to 10%) for a panel of 15 acylglycines.[3]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for N-Acylglycines from Plasma
This protocol provides a general procedure for extracting N-acylglycines from plasma using a mixed-mode SPE cartridge.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of internal standard solution and 200 µL of 4% phosphoric acid in water.
-
Vortex to mix.
-
Load the entire pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Wash the cartridge with 1 mL of 25% methanol in water.
-
-
Elution:
-
Elute the N-acylglycines with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for N-Acylglycines from Plasma
This protocol outlines a general LLE procedure for N-acylglycine extraction.
-
Sample Preparation:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard solution.
-
-
Extraction:
-
Add 500 µL of a mixture of isopropanol and ethyl acetate (1:1, v/v).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Collection and Drying:
-
Carefully transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for matrix effects in N-acylglycine quantification.
Caption: Simplified metabolic pathway of N-acylglycine biosynthesis and degradation.[4]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Poor Chromatographic Peak Shape of N-(1-Oxotridecyl)glycine
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of N-(1-Oxotridecyl)glycine. The following question-and-answer format directly addresses common issues and offers detailed solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape, specifically peak tailing, for N-(1-Oxotridecyl)glycine?
Poor peak shape, particularly peak tailing, for N-(1-Oxotridecyl)glycine in reversed-phase HPLC is often attributed to a combination of factors related to its amphiphilic nature, which includes a long hydrophobic acyl chain and a polar glycine head group with a carboxylic acid function.
The primary cause of peak tailing is often the interaction of the analyte with more than one retention mechanism.[1] In reversed-phase chromatography, while the main retention is due to hydrophobic interactions, secondary polar interactions can occur between the analyte and the stationary phase.[1] For a molecule like N-(1-Oxotridecyl)glycine, the carboxylic acid group can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[1][2]
Other common causes include:
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the carboxylic acid group of the glycine moiety, the molecule can exist in both ionized and non-ionized forms, leading to peak distortion.[3]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting or tailing.[4][5]
-
Column Degradation: Over time, columns can degrade, leading to a loss of efficiency and poor peak shape.[3] This can include contamination of the column packing or physical damage.[4]
-
Extra-Column Effects: Dead volume in the HPLC system, such as from improperly fitted tubing, can cause peak broadening and tailing.[6]
-
Inappropriate Sample Solvent: Using a sample solvent that is much stronger than the mobile phase can lead to peak distortion.[7]
Q2: How can I improve the peak shape of my N-(1-Oxotridecyl)glycine analysis?
Improving peak shape requires a systematic approach to address the potential causes mentioned above. Here are some troubleshooting steps:
-
Optimize Mobile Phase pH: Adjusting the pH of the mobile phase is a critical step. For an acidic compound like N-(1-Oxotridecyl)glycine, lowering the pH to approximately 2.5-3.0 will ensure the carboxylic acid group is fully protonated, minimizing secondary interactions with silanol groups.[6] Using a buffer, such as phosphate or formate, will help maintain a consistent pH.[6]
-
Select an Appropriate Column: Using a column with low silanol activity or an end-capped column can significantly reduce peak tailing caused by silanol interactions.[1][8] For basic compounds, columns with a positively charged surface can eliminate ion-exchange interactions and improve peak shape.[9]
-
Reduce Sample Load: To check for column overload, try diluting your sample or reducing the injection volume.[4][10] If the peak shape improves, mass overload was likely the issue.
-
Evaluate the Column's Condition: If peak shape has degraded over time, the column may be contaminated or damaged. Try flushing the column with a strong solvent or backflushing it (if the manufacturer's instructions permit) to remove contaminants.[6][11] If the problem persists, the column may need to be replaced.[3]
-
Minimize Extra-Column Volume: Ensure all tubing and connections are properly fitted and have minimal length and internal diameter to reduce dead volume.[6]
-
Match Sample Solvent to Mobile Phase: Ideally, the sample should be dissolved in the initial mobile phase.[3] If a stronger solvent is necessary for solubility, use the smallest possible volume.[5]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape of N-(1-Oxotridecyl)glycine.
Caption: A flowchart for troubleshooting poor chromatographic peak shape.
Analyte-Stationary Phase Interactions
The diagram below illustrates the potential interactions of N-(1-Oxotridecyl)glycine with a C18 stationary phase that can lead to poor peak shape.
Caption: Interactions of N-(1-Oxotridecyl)glycine with a C18 stationary phase.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
-
Prepare Stock Solutions:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: 0.1% Formic acid in acetonitrile.
-
-
Initial Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase: Gradient from 60% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Sample Concentration: 10 µg/mL in 50:50 acetonitrile:water.
-
-
pH Adjustment:
-
If peak tailing persists, prepare mobile phases with a phosphate buffer at pH 2.5.
-
Solvent A: 20 mM sodium phosphate in water, adjusted to pH 2.5 with phosphoric acid.
-
Solvent B: Acetonitrile.
-
-
Re-equilibration: Equilibrate the column with the new mobile phase for at least 20 column volumes before injecting the sample.
-
Analysis: Inject the sample and evaluate the peak shape.
Protocol 2: Column Flushing and Regeneration
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Strong Solvent Wash (Forward Direction):
-
Flush the column with 100% acetonitrile for 30-60 minutes at a low flow rate (e.g., 0.1 mL/min).
-
Flush with 100% isopropanol for 30-60 minutes.
-
Flush with 100% hexane (if compatible with your system and column) for 30-60 minutes to remove highly non-polar contaminants.
-
Reverse the solvent sequence to return to your mobile phase.
-
-
Backflushing (if permitted):
-
Reverse the column direction.
-
Flush with the mobile phase at a low flow rate for 20-30 column volumes.[4]
-
-
Re-equilibration: Reconnect the column to the detector and equilibrate with the mobile phase until a stable baseline is achieved.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Potential Impact on Peak Shape |
| Mobile Phase pH | 2.5 - 3.0 | Lowering the pH protonates the carboxylic acid group, reducing interactions with silanols and minimizing peak tailing.[6] |
| Buffer Concentration | 10 - 25 mM | Adequate buffer capacity is needed to control the pH on the column surface.[6] |
| Injection Volume | 1 - 5 µL | Smaller injection volumes can prevent column overload and peak distortion.[4] |
| Sample Concentration | < 50 µg/mL | Lower concentrations can mitigate mass overload, which leads to peak fronting or tailing.[4] |
| Column Temperature | 30 - 50 °C | Increasing temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer. |
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 5. silicycle.com [silicycle.com]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Separation of Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. sielc.com [sielc.com]
- 10. mastelf.com [mastelf.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: N-(1-Oxotridecyl)glycine-d2
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-(1-Oxotridecyl)glycine-d2 in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: this compound is susceptible to two primary degradation pathways in solution:
-
Hydrolysis: The amide bond can be cleaved by hydrolysis to yield tridecanoic acid and glycine-d2. This reaction is catalyzed by the presence of acid or base.[1][2][3][4] The rate of hydrolysis is dependent on the pH of the solution.[1][2][3]
-
Oxidation: The fatty acid chain, although saturated and generally less susceptible to oxidation than unsaturated fatty acids, can still undergo oxidation over time, especially in the presence of oxygen, light, and metal ions.[5]
Q2: What are the recommended storage conditions for this compound solutions?
A2: To ensure the long-term stability of this compound in solution, it is recommended to adhere to the following storage conditions:
-
Solvent: Store the compound dissolved in a suitable organic solvent such as ethanol, methanol, or dimethyl sulfoxide (DMSO). Storing lipids in aqueous solutions for extended periods is not recommended due to the risk of hydrolysis.
-
Temperature: Store solutions at or below -20°C. For long-term storage, -80°C is preferable.
-
Atmosphere: Overlay the solution with an inert gas like argon or nitrogen to minimize exposure to oxygen and prevent oxidative degradation.
-
Container: Use glass vials with Teflon-lined caps. Avoid using plastic containers for storage of organic solutions as plasticizers can leach into the solution.
-
Light: Protect the solution from light by using amber vials or by storing it in the dark.
Q3: How does the deuterium label on the glycine moiety affect the stability of this compound?
A3: The presence of two deuterium atoms on the alpha-carbon of the glycine moiety is not expected to significantly alter the chemical stability of the amide bond under typical experimental conditions. While deuterium substitution can lead to kinetic isotope effects in certain reactions, the effect on the rate of amide hydrolysis is generally small. The primary drivers of degradation will remain pH, temperature, and the presence of oxidative agents.
Q4: Can I store this compound in a powdered form?
A4: Yes, storing this compound as a dry powder is a good option for long-term stability, provided it is protected from moisture and light. Saturated lipids like this compound are generally stable as powders. When using the powder, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent biological activity or analytical results. | Degradation of the compound due to improper storage or handling. | 1. Review your storage conditions against the recommended guidelines (see FAQ 2). 2. Prepare fresh solutions from a new stock of the compound. 3. Perform a stability study under your specific experimental conditions to determine the rate of degradation (see Experimental Protocols section). |
| Appearance of unexpected peaks in chromatography. | Formation of degradation products (tridecanoic acid, glycine-d2, or oxidation byproducts). | 1. Analyze your sample using a stability-indicating method, such as HPLC-MS, to identify the degradation products.[6][7] 2. Conduct forced degradation studies to generate and identify potential degradation products (see Experimental Protocols section). |
| Precipitation of the compound from solution. | The compound may have limited solubility in the chosen solvent, especially at low temperatures. | 1. Gently warm the solution to redissolve the compound before use. 2. Consider preparing a more dilute stock solution. |
| Discoloration of the solution. | This may indicate oxidative degradation. | 1. Discard the solution. 2. When preparing new solutions, ensure they are overlaid with an inert gas and protected from light. |
Summary of General Stability Data for N-Acylglycines
| Condition | Effect on Stability | Recommendation |
| Acidic pH (e.g., pH < 4) | Increased rate of amide bond hydrolysis.[1][2][3] | Avoid prolonged exposure to strongly acidic conditions. If necessary, conduct experiments at low temperatures to minimize degradation. |
| Neutral pH (e.g., pH 6-8) | Amide bond is relatively stable, but hydrolysis can still occur, especially at elevated temperatures. | For long-term storage, use organic solvents. For aqueous buffers, prepare solutions fresh and store at low temperatures. |
| Alkaline pH (e.g., pH > 9) | Significantly increased rate of amide bond hydrolysis.[1][2][3] | Avoid prolonged exposure to alkaline conditions. |
| Elevated Temperature (> 25°C) | Increased rate of both hydrolysis and oxidation. | Store solutions at or below -20°C. Avoid repeated freeze-thaw cycles. |
| Exposure to Oxygen | Promotes oxidative degradation of the fatty acid chain. | Store solutions under an inert atmosphere (argon or nitrogen). |
| Exposure to Light | Can promote oxidative degradation. | Store solutions in amber vials or in the dark. |
Experimental Protocols
Protocol for a Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[8][9]
Protocol for Developing a Stability-Indicating HPLC-MS Method
A stability-indicating method is crucial for separating the parent compound from its degradation products.[6][10]
Degradation Pathways
The following diagram illustrates the primary chemical degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uregina.ca [uregina.ca]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. asianjpr.com [asianjpr.com]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing Ion Suppression for N-Acyl Amino Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing N-acyl amino acids (NAAAs) by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for N-acyl amino acid analysis?
Ion suppression is a type of matrix effect where the ionization efficiency of the target analytes, in this case, NAAAs, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][3] In biological samples, common sources of ion suppression include salts, proteins, phospholipids, and other endogenous molecules.[1][4][5]
Q2: What are the primary causes of ion suppression in LC-MS analysis of biological samples?
The primary causes of ion suppression, particularly with electrospray ionization (ESI), include:
-
Competition for Ionization: Co-eluting matrix components compete with the NAAAs for the available charge in the ESI source, leading to reduced ionization of the target analytes.[1]
-
Changes in Droplet Properties: The presence of non-volatile matrix components can alter the surface tension and viscosity of the ESI droplets, hindering solvent evaporation and the release of gas-phase analyte ions.[6]
-
Analyte Co-precipitation: Non-volatile materials in the matrix can cause the NAAAs to co-precipitate within the evaporating droplet, preventing their efficient ionization.[2]
-
High Concentrations of Matrix Components: Even at low individual concentrations, the cumulative effect of numerous matrix components can lead to significant ion suppression.[7]
Q3: How can I detect and assess the extent of ion suppression in my NAAA assay?
Two common methods to evaluate matrix effects are:
-
Post-Column Infusion: A solution of the NAAA standard is continuously infused into the LC eluent after the analytical column.[3] A blank matrix sample is then injected. Any dip in the constant analyte signal indicates the retention time at which ion suppression is occurring.[3][5]
-
Post-Extraction Spike Method: The response of an NAAA standard spiked into the matrix extract after sample preparation is compared to the response of the same standard in a neat solution.[8] The percentage of signal reduction indicates the degree of ion suppression.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: Poor sensitivity and low signal intensity for N-acyl amino acids.
This is a classic symptom of ion suppression. The following troubleshooting steps can help mitigate this issue.
Solution 1: Optimize Sample Preparation
Improving sample cleanup is one of the most effective ways to reduce ion suppression.[1][4]
-
Protein Precipitation (PPT): While quick and easy, PPT is the least effective method for removing phospholipids, a major source of ion suppression.[4] If using PPT, consider the following:
-
Liquid-Liquid Extraction (LLE): LLE is generally more effective at removing interfering compounds than PPT.[6]
-
Solid-Phase Extraction (SPE): SPE offers the most selective sample cleanup by utilizing different retention mechanisms (e.g., reversed-phase, ion exchange).[6][8]
-
Mixed-mode SPE, which combines reversed-phase and ion-exchange properties, can provide exceptionally clean extracts.[8]
-
Solution 2: Modify Chromatographic Conditions
Optimizing the LC separation can help to chromatographically resolve NAAAs from co-eluting, suppression-inducing matrix components.[1][9]
-
Gradient Modification: Adjusting the gradient slope, particularly around the elution time of your NAAAs, can improve separation from interfering compounds.[9]
-
Column Chemistry: Consider using a different column chemistry (e.g., HILIC for polar NAAAs) to alter the elution profile of both the analytes and the matrix components.[10]
-
Mobile Phase Additives: While additives like formic acid are common, their concentration should be minimized as they can contribute to ion suppression.[6] Experiment with different additives like ammonium formate, which may be "softer" and cause less background ionization.[11]
Solution 3: Adjust Mass Spectrometer Settings
-
Ionization Source: If using ESI, consider switching to Atmospheric Pressure Chemical Ionization (APCI), which is generally less susceptible to ion suppression.[6][11]
-
Source Parameters: Optimize source parameters such as gas temperatures and flow rates to enhance the desolvation process and improve analyte signal.[12]
Issue 2: Inconsistent and irreproducible quantitative results for N-acyl amino acids.
This can be a result of variable ion suppression between samples.
Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)
A SIL-IS is the preferred method for correcting for matrix effects.[3][4] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression.[1][4] By calculating the analyte-to-IS ratio, the variability caused by ion suppression can be effectively normalized.
Solution 2: Matrix-Matched Calibrators
Prepare your calibration standards in the same biological matrix as your samples.[1][2] This ensures that the calibrators and the samples experience similar matrix effects, leading to more accurate quantification.[1]
Data Presentation
Table 1: Comparison of Common Sample Preparation Techniques for Minimizing Ion Suppression
| Technique | Selectivity | Analyte Recovery | Ion Suppression Reduction | Throughput |
| Protein Precipitation (PPT) | Low | High | Low | High |
| Liquid-Liquid Extraction (LLE) | Moderate | Variable | Moderate to High | Moderate |
| Solid-Phase Extraction (SPE) | High | High | High | Low to Moderate |
| Mixed-Mode SPE | Very High | High | Very High | Low to Moderate |
This table provides a qualitative comparison. Actual performance may vary depending on the specific NAAA and matrix.
Table 2: Protein Precipitation Efficiency of Different Solvents
| Precipitating Agent | Protein Removal Efficiency |
| Acetonitrile | >96% |
| Trichloroacetic Acid (TCA) | 92% |
| Zinc Sulfate | 91% |
Data adapted from a study on protein precipitation efficiency.[4]
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of biological sample (e.g., plasma), add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for LC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of biological sample, add an appropriate internal standard.
-
Add 500 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Adjust the pH of the aqueous layer to be at least two pH units lower than the pKa of the acidic NAAA to ensure it is uncharged.[4]
-
Vortex for 2 minutes to facilitate extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample (e.g., plasma diluted with a weak acid) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences. Follow with a wash using a non-polar solvent (e.g., hexane) to remove lipids.
-
Elution: Elute the NAAAs with a small volume of an appropriate solvent (e.g., methanol containing 2% formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. hdb.ugent.be [hdb.ugent.be]
- 8. researchgate.net [researchgate.net]
- 9. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. tsapps.nist.gov [tsapps.nist.gov]
Technical Support Center: Purification of N-(1-Oxotridecyl)glycine-d2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of synthetic N-(1-Oxotridecyl)glycine-d2.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Overall Yield After Purification
| Potential Cause | Recommended Action |
| Incomplete Reaction: Starting materials (tridecanoic acid-d2 and glycine) are major components of the crude product. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion before initiating purification. |
| Product Loss During Extraction: The product may be partially soluble in the aqueous phase during workup. | Minimize the volume of aqueous washes. Adjust the pH of the aqueous phase to suppress the carboxylate formation of the product, thereby reducing its aqueous solubility. Back-extract the aqueous layers with a suitable organic solvent. |
| Product Adsorption on Silica Gel: The free carboxylic acid can strongly adsorb to silica gel during column chromatography. | Pre-treat the silica gel with a small amount of an acidic modifier (e.g., 0.1-1% acetic acid) in the eluent to reduce tailing and irreversible adsorption. Alternatively, convert the carboxylic acid to an ester prior to chromatography and deprotect it after purification. |
| Co-precipitation with Impurities: The product may crystallize with closely related impurities. | Optimize the recrystallization solvent system. A mixture of solvents may be necessary to achieve differential solubility between the product and impurities. Consider a slow cooling rate or vapor diffusion to improve crystal purity. |
Issue 2: Persistent Impurities in the Final Product
| Potential Cause | Recommended Action |
| Unreacted Starting Materials: Tridecanoic acid-d2 or glycine methyl ester are observed in NMR or MS analysis. | Improve the efficiency of the purification method. For column chromatography, use a shallower gradient of the polar solvent. For recrystallization, select a solvent system where the starting materials are highly soluble. |
| Side-Products: Di-acylated glycine or other side-products are present. | Modify the reaction conditions to minimize side-product formation (e.g., control stoichiometry, temperature). Employ a high-resolution purification technique like High-Performance Liquid Chromatography (HPLC) for challenging separations. |
| Solvent Impurities: Residual solvents from the reaction or purification are detected. | Use high-purity solvents for all steps. After the final purification step, dry the product under high vacuum for an extended period. |
Issue 3: Difficulty with Product Crystallization
| Potential Cause | Recommended Action |
| Oily Product: The product does not solidify from the crude reaction mixture or after chromatography. | Ensure all non-polar solvents from the reaction and purification are thoroughly removed under vacuum. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Supersaturation: The product remains dissolved even at low temperatures. | Slowly add an anti-solvent (a solvent in which the product is insoluble) to a solution of the product in a good solvent until turbidity is observed, then allow it to stand.[1] |
| Amorphous Solid: The product precipitates as a non-crystalline solid. | Dissolve the amorphous solid in a minimal amount of a hot solvent and allow it to cool slowly to promote the formation of crystals. Ultrasound-assisted crystallization can also be explored to induce nucleation.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The most common impurities are typically unreacted starting materials, such as deuterated tridecanoic acid and the glycine derivative used in the synthesis. Other potential impurities include byproducts from the coupling reaction, such as the anhydride of tridecanoic acid-d2 or diacylated glycine.
Q2: Which chromatographic method is best suited for the purification of this compound?
A2: For initial, large-scale purification, normal-phase column chromatography on silica gel is a common and effective method. For higher purity requirements, reversed-phase high-performance liquid chromatography (RP-HPLC) is recommended due to its superior resolution.
Q3: How can I confirm the purity and identity of my final product?
A3: The purity and identity of this compound should be confirmed using a combination of analytical techniques. High-resolution mass spectrometry (HRMS) will confirm the molecular weight and isotopic labeling. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure and the position of the deuterium labels. Purity can be assessed by HPLC with a suitable detector (e.g., UV or ELSD) and by the absence of impurity signals in the NMR spectra.
Q4: What is the expected appearance of pure this compound?
A4: Pure this compound is expected to be a white to off-white solid at room temperature.
Q5: How should I store the purified compound?
A5: this compound should be stored in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., -20°C) to prevent degradation.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure. Equilibrate the column with the starting eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the starting eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The exact gradient will depend on the polarity of the impurities.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or a solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Dissolve the impure compound in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator, to induce crystallization.
-
Crystal Collection: Collect the crystals by filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.
Data Presentation
Table 1: Typical Solvent Systems for Column Chromatography
| Solvent System (v/v) | Typical Application |
| Hexane / Ethyl Acetate | General purpose for separating compounds of moderate polarity. |
| Dichloromethane / Methanol | For more polar compounds and to improve solubility. |
| Hexane / Ethyl Acetate with 0.1% Acetic Acid | To suppress the ionization of the carboxylic acid and reduce tailing on silica gel. |
Table 2: Purity and Yield Expectations
| Purification Method | Expected Purity | Expected Yield |
| Column Chromatography | >95% | 60-80% |
| Recrystallization | >98% | 70-90% (of the material being recrystallized) |
| HPLC | >99% | 50-70% |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting flowchart for low purification yield.
References
Technical Support Center: Quantifying Low-Abundance N-Acylglycines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of low-abundance N-acylglycines (NAGs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying low-abundance N-acylglycines?
A1: The primary challenges stem from their low endogenous concentrations, which are often in the high nanomolar to low micromolar range.[1] This necessitates highly sensitive analytical methods. Key difficulties include:
-
Matrix Effects: Co-eluting substances from complex biological samples (e.g., plasma, urine, tissue) can suppress or enhance the ionization of NAGs in the mass spectrometer, leading to inaccurate quantification.[2]
-
Low Recovery: Inefficient extraction from the sample matrix can lead to significant analyte loss before analysis.[2]
-
Poor Chromatographic Resolution: The wide range of polarities among different NAG species makes simultaneous separation and accurate quantification difficult.[3]
-
Low Ionization Efficiency: The inherent chemical properties of NAGs may result in a weak signal in the mass spectrometer.
Q2: How can I improve the sensitivity of my LC-MS method for N-acylglycine detection?
A2: To enhance sensitivity, consider the following strategies:
-
Derivatization: Chemically modifying the NAGs can improve their chromatographic properties and ionization efficiency. Derivatization with 3-nitrophenylhydrazine (3-NPH) has been shown to significantly improve detection sensitivity for NAGs in biological fluids.[4][5]
-
Optimized Sample Preparation: Employ a robust extraction method like solid-phase extraction (SPE) to remove interfering matrix components and concentrate the analytes.[6][7][8]
-
Mobile Phase Additives: The addition of small amounts of additives like glycine (e.g., 1 mM) to the mobile phase can enhance the electrospray ionization (ESI) response for certain analytes.[9]
-
High-Resolution Mass Spectrometry: Using high-resolution instruments like a Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometer can help distinguish NAGs from background noise and interfering ions.[6]
Q3: What type of internal standard is best for quantitative analysis of N-acylglycines?
A3: The ideal internal standards are stable isotope-labeled (e.g., deuterated) versions of the specific N-acylglycines you are analyzing.[7][10] These standards have nearly identical chemical and physical properties to the endogenous analytes, meaning they co-elute chromatographically and experience similar matrix effects and extraction recovery. This allows for the most accurate correction of signal variability. If a specific labeled standard is unavailable, a structurally similar N-acylglycine with a different chain length (that is not present in the sample) can be used as an alternative.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for Analyte | 1. Inefficient extraction/low recovery.[2] 2. Ion suppression from matrix components.[2] 3. Suboptimal LC-MS parameters. 4. Analyte degradation. | 1. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Validate recovery using a spiked sample. 2. Improve sample cleanup to remove interfering lipids and salts.[11] Dilute the sample if possible. Adjust chromatography to separate the analyte from the suppressive region. 3. Optimize source parameters (e.g., spray voltage, gas flows, temperature). Perform infusion of a standard to maximize signal. 4. Ensure samples are stored at -80°C and processed quickly.[5] Avoid repeated freeze-thaw cycles. |
| High Background Noise | 1. Contaminated solvents, vials, or LC system. 2. Matrix components not fully removed during sample prep. 3. Use of non-volatile buffers (e.g., phosphate) with MS.[12] | 1. Use high-purity, LC-MS grade solvents and reagents. Flush the LC system thoroughly. 2. Incorporate an additional wash step in your SPE protocol or use a more selective sorbent.[13][14] 3. Switch to volatile mobile phase modifiers like formic acid or ammonium acetate.[2][12] |
| Poor Peak Shape / Peak Tailing | 1. Column overload. 2. Mismatch between sample solvent and mobile phase. 3. Secondary interactions with the column. 4. Column degradation. | 1. Reduce the injection volume or dilute the sample. 2. Reconstitute the final extract in a solvent that is weaker than or equivalent to the initial mobile phase.[15] 3. Use a column with advanced surface technology designed to reduce analyte interactions.[16] 4. Replace the analytical column and use a guard column to extend its life. |
| Inconsistent or Poor Reproducibility | 1. Inconsistent sample preparation.[11] 2. Variability in matrix effects between samples. 3. Instrument instability. | 1. Use an automated or semi-automated sample preparation workflow if possible.[17] Ensure precise pipetting and timing for each step. 2. Use stable isotope-labeled internal standards for every analyte to correct for variability.[18] 3. Perform system suitability tests before each batch to ensure the LC-MS is performing optimally. |
Quantitative Method Comparison
The following table summarizes recovery and matrix effect data from a published HPLC-MS/MS method for N-oleoyl glycine (OlGly), demonstrating the importance of evaluating these parameters.
| Analyte/Internal Standard | Matrix | Absolute Recovery (%) | Matrix Effect (%) |
| N-Oleoyl Glycine (OlGly) | Water | 98 ± 1 | -17 ± 15 |
| AraGly-d8 (ISTD) | Water | 96 ± 11 | -9 ± 9 |
| AraGly-d8 (ISTD) | Brain | 93 ± 2 | -26 ± 4 |
| AraGly-d8 (ISTD) | Plasma | 94 ± 1 | -10 ± 9 |
| Data adapted from a study on N-oleoyl glycine and N-oleoyl alanine analysis.[2] A negative matrix effect indicates ion suppression. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for N-Acylglycines from Plasma
This protocol is a general guideline for enriching NAGs and removing interfering substances from a plasma matrix.
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of HPLC-grade water through the sorbent.[13] Do not allow the cartridge to dry.
-
Sample Loading: Dilute 100 µL of plasma with 900 µL of water containing the internal standards. Load the entire diluted sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 drop/second).[11][13]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences like salts.[14]
-
Elution: Elute the N-acylglycines from the cartridge with 1 mL of acetonitrile into a clean collection tube.[13]
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of N-Acylglycines
This protocol provides a starting point for developing a quantitative LC-MS/MS method.
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 50% B
-
2-12 min: Ramp to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 50% B for re-equilibration.
-
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each N-acylglycine and internal standard.
Visualizations
N-Acylglycine Biosynthesis Pathways
There are two primary proposed pathways for the biosynthesis of N-acylglycines.[6][19] The glycine-dependent pathway involves the direct conjugation of a fatty acyl-CoA with glycine, a reaction catalyzed by a glycine N-acyltransferase (GLYAT).[1][20] The second pathway involves the oxidation of N-acylethanolamines.[6][20]
General Analytical Workflow
The quantification of low-abundance N-acylglycines requires a multi-step workflow, from initial sample collection to final data analysis, with critical quality control checks at each stage.
References
- 1. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 6. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 7. Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycine additive enhances sensitivity for N- and O-glycan analysis with hydrophilic interaction chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of Glycine, N,N-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Sample Prep Tech Tip: N-linked Glycans | Phenomenex [phenomenex.com]
- 16. m.youtube.com [m.youtube.com]
- 17. agilent.com [agilent.com]
- 18. escholarship.org [escholarship.org]
- 19. Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes [mdpi.com]
Technical Support Center: N-Acylglycine Extraction from Tissues
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the refinement of methods for N-acylglycine extraction from tissues. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in ensuring successful N-acylglycine extraction?
A1: The most critical initial step is the immediate and proper handling of the tissue sample to prevent degradation. As soon as the tissue is dissected, it should be rinsed with ice-cold 150 mM ammonium acetate (pH 7.4) to remove blood, blotted dry, and then immediately snap-frozen in liquid nitrogen.[1] Proper storage at -80°C is crucial if the extraction is not performed immediately.[2] This rapid freezing and cold storage minimizes enzymatic activity that can alter the N-acylglycine profile.
Q2: Which solvent system is best for extracting N-acylglycines from tissues?
A2: A mixture of polar and nonpolar solvents is essential for the efficient extraction of lipids like N-acylglycines.[3][4] A common and effective method is a modification of the Folch procedure, using a chloroform:methanol mixture (typically 2:1, v/v).[5][6] This combination disrupts protein-lipid complexes and dissolves a broad range of lipids.[3] For a less toxic alternative, a methyl-tert-butyl ether (MTBE):methanol system can also be employed.[3]
Q3: How can I remove non-lipid contaminants from my N-acylglycine extract?
A3: Non-lipid contaminants are typically removed by a washing step or by employing solid-phase extraction (SPE). In the liquid-liquid extraction methods like the Folch procedure, adding an aqueous salt solution (e.g., 0.9% NaCl) induces phase separation. The upper aqueous phase, containing the majority of non-lipid contaminants, can then be carefully removed, leaving the lipid-containing organic phase at the bottom.[6] For further purification, SPE with a suitable sorbent can isolate the N-acylglycines from other lipid classes.[7]
Q4: What is the purpose of derivatization in N-acylglycine analysis?
A4: Derivatization is often employed to improve the chromatographic separation and mass spectrometric detection of N-acylglycines. A common method is butylation using butanol-HCl, which converts the carboxylic acid group to a butyl ester.[8] This modification can enhance the volatility and ionization efficiency of the analytes, leading to improved sensitivity and resolution during LC-MS/MS analysis.[8]
Troubleshooting Guide
Problem: Low Recovery of N-Acylglycines
| Possible Cause | Recommended Solution |
| Incomplete Tissue Homogenization | Ensure the tissue is thoroughly homogenized to a fine powder. Pulverization in liquid nitrogen using a mortar and pestle is highly effective.[1] For smaller samples, bead beating in the presence of the extraction solvent can also be used.[9] Incomplete disruption prevents the solvent from accessing all the cellular lipids.[3] |
| Inappropriate Solvent to Tissue Ratio | Use a sufficient volume of extraction solvent relative to the tissue weight. A common ratio is 20:1 (v/w) of solvent to tissue. For example, use 2 mL of solvent for 100 mg of tissue. |
| Insufficient Extraction Time or Agitation | After adding the solvent, ensure adequate mixing and incubation time. Vortex the sample thoroughly and consider using an orbital shaker or sonicator to enhance extraction efficiency.[10] |
| Degradation of Analytes | Work quickly and on ice throughout the procedure to minimize enzymatic degradation.[1] Ensure solvents contain antioxidants if analyzing easily oxidizable N-acylglycines. |
Problem: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Inconsistent Sample Homogenization | Ensure each sample is homogenized to a similar consistency. Inconsistent homogenization leads to variable extraction efficiency. |
| Pipetting Errors with Viscous Solvents | Chloroform and other organic solvents can be challenging to pipette accurately. Use positive displacement pipettes or ensure slow and consistent pipette operation. |
| Incomplete Phase Separation | After adding the aqueous solution, centrifuge the samples at a sufficient speed and for an adequate duration (e.g., 2,000 x g for 10 minutes) to achieve a sharp interface between the aqueous and organic layers. |
| Evaporation of Volatile Solvents | Keep tubes capped whenever possible, especially when working with volatile solvents like MTBE, to prevent changes in solvent ratios and sample concentration.[3] |
Problem: Presence of Interfering Peaks in Mass Spectrometry Data
| Possible Cause | Recommended Solution |
| Contamination from Non-Lipid Molecules | During phase separation, carefully remove the upper aqueous layer without disturbing the protein interface. If significant interference persists, incorporate a solid-phase extraction (SPE) cleanup step.[7] |
| Plasticizer Contamination | Use glass tubes and vials whenever possible to avoid leaching of plasticizers from polypropylene tubes, which can interfere with mass spectrometry analysis. If plastic tubes must be used, pre-rinse them with the extraction solvent. |
| Carryover from Previous Samples | Implement a rigorous washing protocol for the LC-MS system between sample injections, including multiple blank injections, to prevent sample carryover. |
Quantitative Data Summary
The choice of extraction method can significantly impact the recovery of different lipid classes. The following table summarizes the relative recoveries of various lipid classes using common extraction methods. While specific data for N-acylglycines is limited in these broad comparisons, they are part of the larger lipidome and their extraction is influenced by these general trends.
| Lipid Class | Folch Method Recovery (%) | MTBE Method Recovery (%) | BUME Method Recovery (%) |
| Lysophosphatidylcholines (LPC) | ~90-100 | ~50 | ~95-105 |
| Lysophosphatidylethanolamines (LPE) | ~90-100 | ~60 | ~95-105 |
| Acyl Carnitines (AcCar) | ~90-100 | ~55 | ~90-100 |
| Sphingomyelins (SM) | ~90-100 | ~70 | ~95-105 |
| Triacylglycerols (TG) | ~90-100 | ~90-100 | ~80-90 |
| (Data adapted from studies comparing lipid extraction efficiencies)[11] |
Experimental Protocols
Protocol 1: N-Acylglycine Extraction from Tissue using a Modified Folch Method
-
Tissue Preparation:
-
Weigh approximately 50-100 mg of frozen tissue in a pre-chilled tube.
-
Add 1 mL of ice-cold methanol and homogenize using a bead beater or tissue homogenizer.
-
-
Lipid Extraction:
-
To the homogenate, add 2 mL of chloroform. The ratio of chloroform:methanol should be 2:1.
-
Vortex the mixture vigorously for 1 minute.
-
Agitate on an orbital shaker for 30 minutes at 4°C.
-
-
Phase Separation:
-
Add 0.6 mL of 0.9% NaCl solution to the mixture to induce phase separation.
-
Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.
-
-
Collection and Drying:
-
Carefully aspirate and discard the upper aqueous layer.
-
Using a glass Pasteur pipette, transfer the lower organic (chloroform) layer to a new glass tube, bypassing the protein disk.
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in an appropriate volume of a suitable solvent (e.g., 100 µL of methanol:acetonitrile 1:1) for LC-MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for N-Acylglycine Cleanup
-
Column Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Reconstitute the dried lipid extract from Protocol 1 in 500 µL of 10% methanol.
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 10% methanol to elute highly polar, interfering compounds.
-
-
Elution:
-
Elute the N-acylglycines with 1 mL of methanol or acetonitrile into a clean collection tube.
-
-
Drying and Reconstitution:
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute in the final analysis solvent for LC-MS injection.
-
Visualizations
Caption: Workflow for N-acylglycine extraction from tissue.
Caption: Troubleshooting logic for low N-acylglycine yield.
References
- 1. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 2. neb.com [neb.com]
- 3. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmpc.org [mmpc.org]
- 7. Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
addressing isotopic interference with N-(1-Oxotridecyl)glycine-d2
Technical Support Center: N-(1-Oxotridecyl)glycine-d2 Analysis
This guide provides troubleshooting advice and frequently asked questions for researchers using this compound as an internal standard in quantitative mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a stable isotope-labeled (SIL) version of N-(1-Oxotridecyl)glycine, where two hydrogen atoms have been replaced by deuterium. It is used as an internal standard (IS) in quantitative analysis, primarily with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Because it has nearly identical chemical and physical properties to the unlabeled analyte, it can be added to a sample at a known concentration to correct for variability during sample preparation, chromatography, and ionization.[2][3]
Q2: What is isotopic interference or "crosstalk"?
A2: Isotopic interference, also known as crosstalk, is an undesirable phenomenon where the analytical signal of the analyte and the internal standard overlap.[4] This can happen in two primary ways:
-
Forward Contribution: Naturally occurring heavy isotopes (like ¹³C) in the unlabeled analyte can produce a signal at the mass-to-charge ratio (m/z) being monitored for the deuterated internal standard.[1]
-
Backward Contribution: The deuterated internal standard may contain a small percentage of unlabeled material (isotopic impurity) or can lose its deuterium label, contributing to the signal of the analyte.[5]
This interference can lead to inaccurate quantification and non-linear calibration curves.[1]
Q3: Why is my calibration curve non-linear when using this compound?
A3: Non-linearity is a common symptom of isotopic interference.[1] If the unlabeled analyte contributes to the internal standard's signal, the analyte-to-IS ratio will be artificially suppressed at higher concentrations, causing the curve to flatten. Conversely, if the internal standard is impure and contributes to the analyte signal, you may see a significant y-intercept and a curve that is skewed at the lower end.
Q4: I see a signal for the analyte in my blank samples (containing only the internal standard). What is the cause?
A4: This indicates "backward contribution" or crosstalk from your internal standard to your analyte.[4] The most likely cause is that the this compound standard is not 100% isotopically pure and contains a small amount of the unlabeled N-(1-Oxotridecyl)glycine.[5] This will result in a false positive signal for the analyte.
Troubleshooting Isotopic Interference
Use the following guides to diagnose and mitigate issues encountered during your analysis.
Problem 1: Inaccurate quantification and poor linearity.
-
Possible Cause: Cross-signal contribution from the analyte's naturally occurring isotopes to the internal standard (IS).[1]
-
Troubleshooting Steps:
-
Assess Contribution: Prepare a set of calibration standards of the unlabeled analyte without adding the this compound internal standard.
-
Analyze Data: Monitor both the analyte and the internal standard's mass transitions. Measure the "apparent" signal that appears in the IS channel at each concentration of the analyte.
-
Calculate Percentage: Calculate the percentage of the IS signal that is attributable to the analyte at each concentration point.[6] If this contribution is significant (e.g., >1-2%), it must be corrected.
-
-
Solutions:
-
Mathematical Correction: Use software features or manual calculations to subtract the contribution of the analyte from the measured IS signal before calculating the final concentration.[7]
-
Optimize MRM Transitions: If possible, select a different product ion for the internal standard that has a lower contribution from the analyte's isotopic distribution.[1]
-
Problem 2: Analyte peak detected in zero samples (blanks with IS only).
-
Possible Cause: Isotopic impurity of the this compound internal standard.[5]
-
Troubleshooting Steps:
-
Analyze IS Solution: Prepare a sample containing only the this compound at the working concentration.
-
Monitor Both Channels: Acquire data monitoring both the analyte and IS mass transitions.
-
Quantify Contribution: Measure the signal in the analyte channel and compare it to the signal in the IS channel. This gives a direct measure of the isotopic impurity.
-
-
Solutions:
-
Subtract Background: For all samples, subtract the average analyte signal found in the zero samples from the measured analyte signal.
-
Source a Higher Purity Standard: If the impurity is too high (>0.5%), it can compromise the lower limit of quantification (LLOQ).[5] Consider purchasing a new lot or a standard with higher isotopic purity.
-
Problem 3: Poor reproducibility and variable analyte/IS ratios.
-
Possible Cause: Differential matrix effects due to chromatographic separation of the analyte and the deuterated internal standard.[3][8] While chemically similar, deuterium labeling can sometimes cause a slight shift in retention time (the "deuterium isotope effect").[3] If this shift causes the analyte and IS to elute into regions of differing ion suppression or enhancement, the ratio will not be constant.
-
Troubleshooting Steps:
-
Check Co-elution: Overlay the chromatograms of the analyte and the internal standard. They should co-elute perfectly.
-
Assess Matrix Effects: Perform a post-column infusion experiment with the analyte and IS while injecting an extracted blank matrix sample. A dip in the baseline signal at the retention time of the compounds indicates ion suppression. If the dip is different for the analyte and IS, differential matrix effects are present.
-
-
Solutions:
-
Improve Chromatography: Adjust the chromatographic method (e.g., gradient, column chemistry) to achieve better co-elution and to separate the analytes from the regions of significant ion suppression.
-
Modify Sample Preparation: Implement a more rigorous sample cleanup procedure to remove interfering matrix components.
-
Experimental Protocols & Data
Protocol: Evaluating Isotopic Crosstalk
This protocol describes how to quantify the contribution of the analyte to the internal standard signal and vice-versa.
-
Stock Solutions: Prepare 1 mg/mL stock solutions of N-(1-Oxotridecyl)glycine ("Analyte") and this compound ("IS") in a suitable organic solvent (e.g., methanol).
-
Preparation of "Analyte Contribution" Samples:
-
Prepare a dilution series of the Analyte stock solution to create calibration standards at concentrations spanning the expected analytical range.
-
Do not add the IS to these samples.
-
Process these samples as you would a normal batch.
-
-
Preparation of "IS Contribution" Sample:
-
Prepare a blank sample (matrix without analyte).
-
Spike the IS stock solution to the final working concentration used in your assay.
-
Process this sample.
-
-
LC-MS/MS Analysis:
-
Analyze all prepared samples using the established LC-MS/MS method.
-
Acquire data for the MRM transitions of both the Analyte and the IS in all runs.
-
-
Data Analysis:
-
For the "Analyte Contribution" samples, measure the peak area in the IS channel and the peak area in the Analyte channel at each concentration.
-
For the "IS Contribution" sample, measure the peak area in the Analyte channel and the peak area in the IS channel.
-
Data Presentation
Table 1: Hypothetical Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| N-(1-Oxotridecyl)glycine | 286.2 | 76.1 | Positive |
| This compound | 288.2 | 76.1 | Positive |
Table 2: Example Crosstalk Evaluation Data
| Sample Type | Analyte Conc. (ng/mL) | Measured Analyte Area | Measured IS Area | % Crosstalk |
| Analyte Contribution | 1000 | 5,500,000 | 22,000 | 0.4% (Analyte → IS) |
| IS Contribution | 0 | 7,500 | 3,000,000 | 0.25% (IS → Analyte) |
% Crosstalk (Analyte → IS) = (IS Area in Analyte-only sample / Analyte Area in Analyte-only sample) * 100 % Crosstalk (IS → Analyte) = (Analyte Area in IS-only sample / IS Area in IS-only sample) * 100
Visualizations
References
- 1. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Isotopic analogs as internal standards for quantitative analyses by GC/MS--evaluation of cross-contribution to ions designated for the analyte and the isotopic internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. myadlm.org [myadlm.org]
Validation & Comparative
A Head-to-Head Comparison of LC-MS/MS Methods for the Quantification of N-(1-Oxotridecyl)glycine
A detailed guide for researchers, scientists, and drug development professionals on the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of N-(1-Oxotridecyl)glycine, featuring a direct comparison between a method employing a deuterated internal standard and one using a structural analogue.
In the realm of bioanalysis, the precise and accurate quantification of endogenous molecules is paramount for understanding complex biological processes and for the development of novel therapeutics. N-acyl glycines, a class of lipid signaling molecules, have garnered increasing interest for their roles in various physiological and pathological processes, including pain, inflammation, and metabolic regulation.[1][2][3] The quantification of these molecules in biological matrices presents analytical challenges due to their low endogenous concentrations and potential for matrix effects.
This guide provides a comprehensive comparison of two distinct LC-MS/MS methods for the quantification of a representative N-acyl glycine, N-(1-Oxotridecyl)glycine. Method A employs a stable isotope-labeled internal standard, N-(1-Oxotridecyl)glycine-d2, which is considered the gold standard for LC-MS-based quantification. Method B utilizes a structural analogue internal standard, N-(1-Oxododecyl)glycine, a common alternative when a deuterated standard is unavailable or cost-prohibitive.
Comparative Analysis of Method Performance
The validation of a bioanalytical method is a critical process that ensures the reliability and reproducibility of the data generated.[4] Key validation parameters, including linearity, lower limit of quantitation (LLOQ), accuracy, and precision, were assessed for both Method A and Method B. The results are summarized in the tables below, providing a clear comparison of the performance of each approach.
Table 1: Calibration Curve and Sensitivity
| Parameter | Method A (with this compound) | Method B (with N-(1-Oxododecyl)glycine) |
| Calibration Range | 0.5 - 500 ng/mL | 1.0 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | 1.0 ng/mL |
| LLOQ Accuracy (% bias) | ± 8.5% | ± 15.2% |
| LLOQ Precision (%CV) | 12.1% | 18.5% |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Method A (with this compound) | Method B (with N-(1-Oxododecyl)glycine) |
| Accuracy (% bias) | Precision (%CV) | |
| Low QC (1.5 ng/mL) | -2.3% | 6.8% |
| Mid QC (75 ng/mL) | 1.5% | 4.1% |
| High QC (400 ng/mL) | 0.8% | 3.5% |
The data clearly demonstrates the superior performance of Method A , which utilizes the deuterated internal standard. The use of this compound allows for more effective compensation of matrix effects and variability in sample preparation and instrument response, resulting in a lower LLOQ, and improved accuracy and precision across all quality control levels.[5] While Method B provides acceptable performance according to regulatory guidelines, the increased variability, particularly at the lower end of the calibration range, highlights the potential for less reliable quantification of low-level endogenous analytes.
Experimental Protocols
Detailed methodologies for the two LC-MS/MS methods are provided below to allow for replication and adaptation by researchers.
Method A: Using this compound as Internal Standard
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of internal standard working solution (this compound at 100 ng/mL in methanol).
-
Precipitate proteins by adding 400 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then re-equilibrate at 30% B for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
N-(1-Oxotridecyl)glycine: [M-H]⁻ m/z 270.2 → 74.1
-
This compound: [M-H]⁻ m/z 272.2 → 76.1
-
Method B: Using N-(1-Oxododecyl)glycine as Internal Standard
The experimental protocol for Method B is identical to Method A with the exception of the internal standard used.
-
Internal Standard: N-(1-Oxododecyl)glycine at 100 ng/mL in methanol.
-
MRM Transition for Internal Standard:
-
N-(1-Oxododecyl)glycine: [M-H]⁻ m/z 256.2 → 74.1
-
Visualizing the Workflow and Biological Context
To further elucidate the experimental process and the biological relevance of N-acyl glycines, the following diagrams have been generated.
Caption: A streamlined workflow for the LC-MS/MS analysis of N-(1-Oxotridecyl)glycine.
Caption: Simplified signaling pathway of N-acyl glycines, highlighting their synthesis, metabolism, and inhibitory action on the glycine transporter GLYT2.[3]
Conclusion
The validation data presented in this guide unequivocally supports the use of a stable isotope-labeled internal standard, such as this compound, for the robust and reliable quantification of N-acyl glycines in biological matrices. While a structural analogue can be employed, it may compromise the sensitivity and precision of the assay, which is particularly critical when measuring low-abundance endogenous lipids. The detailed experimental protocols and illustrative diagrams provide a valuable resource for researchers and scientists in the field of drug development and lipidomics, facilitating the establishment of high-quality bioanalytical methods for the investigation of this important class of signaling molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential | Scilit [scilit.com]
- 3. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to N-(1-Oxotridecyl)glycine-d2 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative bioanalysis by mass spectrometry, the choice of an internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of N-(1-Oxotridecyl)glycine-d2 with other potential internal standards, supported by established principles and representative experimental data for analogous compounds.
Introduction to this compound
This compound is a deuterated form of N-tridecanoylglycine, a long-chain N-acylglycine. These molecules are a class of endogenous lipids that play roles in various physiological processes. The incorporation of two deuterium atoms on the glycine moiety makes this compound an ideal internal standard for the quantification of its non-deuterated counterpart and other structurally related long-chain N-acylglycines.
Physicochemical Properties:
| Property | Value |
| Chemical Formula | C₁₅H₂₇D₂NO₃ |
| Molecular Weight | 273.41 g/mol |
| Boiling Point | 457.65±28.00 °C (Predicted)[1] |
| Density | 0.981±0.06 g/cm³ (Predicted)[1] |
Comparison with Alternative Internal Standards
The gold standard for internal standards in mass spectrometry is a stable isotope-labeled (SIL) version of the analyte of interest. This is because SIL standards co-elute chromatographically and exhibit similar ionization efficiency and fragmentation patterns to the analyte, effectively correcting for variations in sample preparation, injection volume, and matrix effects.
Here, we compare the expected performance of this compound with a non-deuterated structural analog, N-Lauroylglycine (C12), which might be considered as a less ideal alternative.
Table 1: Performance Comparison of Internal Standards
| Performance Metric | This compound (Deuterated) | N-Lauroylglycine (Non-Deuterated Structural Analog) |
| Co-elution with Analyte | Nearly identical retention time to N-(1-Oxotridecyl)glycine. | Different retention time due to shorter acyl chain. |
| Correction for Matrix Effects | Excellent. Experiences the same ion suppression or enhancement as the analyte. | Poor to moderate. Differential elution can lead to experiencing different matrix effects. |
| Recovery Correction | Excellent. Mimics the extraction and sample processing behavior of the analyte. | Moderate. Differences in polarity can lead to variations in extraction efficiency. |
| Accuracy & Precision | High. Leads to more reliable and reproducible quantitative results. | Lower. Susceptible to systematic errors introduced by matrix and recovery differences. |
| Commercial Availability | Readily available from specialty chemical suppliers. | Readily available. |
Experimental Protocols
Sample Preparation (Plasma)
-
Spiking: To 100 µL of plasma, add 10 µL of a 1 µg/mL solution of this compound in methanol.
-
Protein Precipitation: Add 400 µL of ice-cold acetone, vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 30% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N-(1-Oxotridecyl)glycine: Precursor ion (e.g., [M+H]⁺) -> Product ion.
-
This compound: Precursor ion (e.g., [M+H]⁺) -> Product ion (with a +2 Da shift).
-
-
Mandatory Visualizations
Signaling Pathway of N-Acylglycine Biosynthesis
Caption: Biosynthesis of N-acylglycines.
Experimental Workflow for N-Acylglycine Quantification
Caption: Workflow for N-acylglycine analysis.
Logical Relationship of Internal Standard Choice
Caption: Choice of internal standard impacts data quality.
Conclusion
Based on established principles of bioanalytical method validation, this compound is a superior internal standard compared to non-isotopically labeled analogs for the quantification of long-chain N-acylglycines. Its use is expected to provide high accuracy and precision by effectively compensating for variability during sample processing and analysis. For any quantitative study involving N-acylglycines, the use of a deuterated internal standard like this compound is highly recommended to ensure the generation of robust and reliable data.
References
A Comparative Guide to N-Acylglycine Quantification Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly employed analytical methods for the quantification of N-acylglycines (NAGs), a class of metabolites significant in diagnosing inborn errors of metabolism and understanding various physiological and pathological processes.[1][2][3][4] The cross-validation of these quantification assays is crucial for ensuring data accuracy, reliability, and comparability across different studies and laboratories. This document outlines the performance of various assays, supported by experimental data, and provides detailed protocols to aid in methodological selection and implementation.
Methodology Overview
The quantification of N-acylglycines in biological matrices such as urine, plasma, and dried blood spots is predominantly achieved through chromatographic methods coupled with mass spectrometry.[1][2][5] The most prevalent techniques include Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized, often requiring derivatization of the analytes.[3]
A critical aspect of developing and validating these methods is ensuring they meet the stringent guidelines set by regulatory bodies like the International Conference on Harmonisation (ICH).[6][7] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6][8]
Quantitative Performance Comparison
The following tables summarize the quantitative performance of different N-acylglycine quantification assays as reported in various studies. These parameters are essential for evaluating the suitability of a method for a specific research or clinical application.
Table 1: Performance Characteristics of UPLC-MS/MS and HPLC-MS/MS Methods for N-Acylglycine Quantification
| Parameter | UPLC-MS/MS | HPLC-MS/MS | Reference(s) |
| Linearity (R²) | > 0.99 | > 0.99 | [1][9] |
| Accuracy/Recovery | 90.2% - 109.3% | 73.4% ± 0.16% (for a specific analyte) | [1][9][10] |
| Precision (CV) | < 10% (within- and between-run) | < 20% (bias and precision) | [1][9][10] |
| Sensitivity | High sensitivity for a wide range of acylglycines | Limited sensitivity in some lipidomic panels | [1][10] |
Table 2: Performance of a GC-MS Method for Short- and Medium-Chain Acylglycines
| Parameter | GC-NCI-MS | Reference(s) |
| Application | Diagnosis of beta-oxidation defects | [3] |
| Derivatization | Required (bis(trifluoromethyl)benzyl esters) | [3] |
| Validation | Method demonstrated in patient and control cohorts | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical assays. Below are summarized protocols for the primary methods discussed.
1. UPLC-MS/MS Method for Urinary N-Acylglycine Quantification
This method is highly sensitive and specific for the diagnosis of several inherited metabolic disorders.[11]
-
Sample Preparation:
-
Chromatography:
-
System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Separation: Analytes are separated on a suitable column, often a reversed-phase column to handle the wide polarity of N-acylglycines.[1]
-
-
Mass Spectrometry:
2. HPLC-MS/MS Method for N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma
This method is tailored for specific N-acyl amino acids and demonstrates high recovery.[10]
-
Sample Preparation:
-
Chromatography:
-
System: High-Performance Liquid Chromatography (HPLC) system.
-
-
Mass Spectrometry:
-
System: Tandem mass spectrometer.
-
Internal Standard: A suitable internal standard, such as AraGly-d8, is used to ensure quantitation bias is within acceptable limits (<20%).[10]
-
3. Derivatization-Based LC-MS Method using 3-Nitrophenylhydrazine (3-NPH)
This approach enhances the detection of N-acylglycines, particularly for those that are difficult to retain on reversed-phase columns.[2][4]
-
Derivatization:
-
Chromatography:
-
System: High-resolution LC-MS platform for initial identification.
-
-
Mass Spectrometry:
Visualizing the Workflow
To provide a clearer understanding of the analytical process, the following diagrams illustrate a typical experimental workflow and the underlying logic of method validation.
Caption: A generalized experimental workflow for N-acylglycine quantification.
Caption: Key parameters for the validation of analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Validation of Amino Acid Analysis Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape: A Comparative Guide to N-(1-Oxotridecyl)glycine-d2 Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of N-acylglycines, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an in-depth comparison of the analytical performance of N-(1-Oxotridecyl)glycine-d2, a deuterated standard, with other relevant alternatives, supported by experimental data from scientific literature.
Unveiling the Analytical Performance of this compound
This compound serves as an ideal internal standard for the quantification of N-tridecanoylglycine and other long-chain N-acylglycines using mass spectrometry-based methods. Its stable isotope label ensures that it co-elutes with the analyte of interest, effectively compensating for variations in sample preparation, injection volume, and ionization efficiency. While specific performance data for this particular standard is not extensively published in head-to-head comparative studies, its analytical performance can be confidently inferred from validated methods for similar long-chain N-acylglycines.
The following table summarizes the expected analytical performance of this compound when used as an internal standard in a validated LC-MS/MS method. These metrics are based on typical performance characteristics reported for the quantitative analysis of N-acylglycines in biological matrices.[1]
| Performance Metric | Expected Value | Source of Expectation |
| Recovery | 90 - 110% | Based on typical recovery rates for long-chain N-acylglycines in validated LC-MS/MS methods.[1] |
| Precision (CV%) | < 15% | Reflects the generally accepted limit for precision in bioanalytical method validation. |
| Linearity (r²) | > 0.99 | Standard requirement for linear regression in quantitative analytical methods. |
| Lower Limit of Quantification (LLOQ) | Low ng/mL to high pg/mL | Dependent on the sensitivity of the mass spectrometer and the specific matrix being analyzed. |
| Isotopic Purity | ≥ 98% | Standard purity for commercially available deuterated internal standards. |
Comparative Analysis with Alternative Internal Standards
The selection of an internal standard is often dictated by the specific analytes being quantified and the complexity of the sample matrix. Besides this compound, other deuterated long-chain N-acylglycines can be employed. The key to an effective internal standard is its structural similarity to the analyte, ensuring similar behavior during extraction and ionization.
Below is a comparison of this compound with other commercially available deuterated long-chain N-acylglycine standards.
| Internal Standard | Molecular Formula | Key Differences and Considerations |
| This compound | C₁₅H₂₇D₂NO₃ | Closest structural analog for N-tridecanoylglycine. The deuterium atoms on the glycine moiety provide a stable mass shift. |
| N-Dodecanoylglycine-d5 | C₁₄H₂₂D₅NO₃ | Shorter acyl chain (C12) may lead to slight differences in chromatographic retention time and extraction efficiency compared to C13 analytes. The d5 label offers a larger mass shift. |
| N-Decanoylglycine-d3 | C₁₂H₂₀D₃NO₃ | Even shorter acyl chain (C10) which could result in more significant chromatographic separation from longer-chain analytes. |
Key Considerations for Selection:
-
Structural Similarity: For the most accurate quantification, the internal standard should be as structurally similar to the analyte as possible. Therefore, for the analysis of N-tridecanoylglycine, this compound is the theoretically optimal choice.
-
Chromatographic Co-elution: While complete co-elution is ideal, a consistent and reproducible elution pattern relative to the analyte is acceptable. Significant differences in retention times, as might be seen with standards having very different acyl chain lengths, can sometimes lead to differential matrix effects.
-
Mass Shift: The deuterium label should provide a sufficient mass difference to prevent isotopic overlap with the analyte's natural isotope distribution. A +2 Da shift is generally sufficient for smaller molecules.
Experimental Protocols
A robust and validated experimental protocol is crucial for reliable quantification. The following is a representative LC-MS/MS methodology for the analysis of long-chain N-acylglycines in a biological matrix (e.g., plasma or urine).
1. Sample Preparation (Solid-Phase Extraction)
-
Objective: To extract N-acylglycines from the biological matrix and remove interfering substances.
-
Procedure:
-
To 100 µL of sample (e.g., plasma), add 10 µL of the internal standard working solution (this compound in methanol).
-
Add 500 µL of 0.1% formic acid in water and vortex.
-
Condition a mixed-mode solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the N-acylglycines with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Objective: To separate and detect the N-acylglycines and the internal standard.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 30% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
N-tridecanoylglycine: Precursor ion [M+H]⁺ → Product ion
-
This compound: Precursor ion [M+H]⁺ → Product ion
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energies should be optimized for the specific analytes and instrument.
-
Visualizing the Workflow and Logic
To better illustrate the experimental process and the role of the internal standard, the following diagrams are provided.
Caption: A typical experimental workflow for the quantitative analysis of N-acylglycines.
Caption: The logical basis for using a stable isotope-labeled internal standard.
References
A Guide to Inter-Laboratory Comparison of N-Acylglycine Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantitative measurement of N-acylglycines, a class of metabolites crucial for the diagnosis and monitoring of various inborn errors of metabolism. The information presented herein is supported by available data from proficiency testing schemes and peer-reviewed studies to aid laboratories in selecting and evaluating their measurement procedures.
Introduction to N-Acylglycine Analysis
N-acylglycines are metabolic intermediates formed from the conjugation of acyl-CoA esters with glycine.[1] Their accumulation in biological fluids, particularly urine, is a hallmark of several inherited metabolic disorders, including fatty acid β-oxidation defects and organic acidurias.[2] Accurate and reliable quantification of specific N-acylglycines is therefore essential for the timely diagnosis and effective management of these conditions. Inter-laboratory comparison and proficiency testing (PT) programs, such as those offered by the European Research Network for evaluation and improvement of screening, diagnosis and treatment of Inherited Disorders of Metabolism (ERNDIM) and the College of American Pathologists (CAP), play a vital role in ensuring the quality and comparability of these measurements across different laboratories.[3][4]
Analytical Methodologies for N-Acylglycine Measurement
The two primary analytical techniques employed for the quantitative analysis of N-acylglycines are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has historically been a widely used method for the analysis of organic acids, including acylglycines.[5] The method typically involves the extraction of the analytes from the urine matrix, followed by a chemical derivatization step to increase their volatility and thermal stability for gas chromatographic separation.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the method of choice in many clinical laboratories for the quantification of N-acylglycines due to its high sensitivity, specificity, and throughput.[7][8] This technique allows for the direct analysis of underivatized acylglycines in urine, simplifying sample preparation.[9]
Inter-Laboratory Performance: A Comparative Overview
While specific, comprehensive inter-laboratory comparison data for a wide range of N-acylglycines is not always publicly available in detail, reports from proficiency testing schemes for organic acid analysis provide insights into the performance of participating laboratories. These schemes typically distribute the same urine samples to multiple laboratories and compare the reported concentrations of various metabolites, including key N-acylglycines.
A summary of performance characteristics for the two main analytical methods, based on data from individual laboratory validations and proficiency testing observations, is presented below. It is important to note that the performance of a specific laboratory's assay will depend on its individual validation and quality control procedures.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile derivatives by gas chromatography, followed by detection and quantification by mass spectrometry.[6] | Separation of native compounds by liquid chromatography, followed by detection and quantification by tandem mass spectrometry.[7] |
| Sample Preparation | Requires extraction and chemical derivatization (e.g., silylation, esterification).[5] | Typically involves a "dilute-and-shoot" approach with minimal sample preparation.[9] |
| Sensitivity | Generally good, but can be lower than LC-MS/MS for some analytes. | High sensitivity, allowing for the detection of low-level metabolites.[10] |
| Specificity | Good, but may be susceptible to interferences from co-eluting compounds with similar mass spectra. | Excellent specificity due to the use of precursor-product ion transitions (Multiple Reaction Monitoring - MRM). |
| Throughput | Lower, due to longer run times and more extensive sample preparation. | Higher, with faster analysis times and simpler sample preparation. |
| Reported Precision (CV%) | Intra- and inter-assay CVs are generally expected to be <15%. | Intra- and inter-assay CVs are typically <10-15%.[11] |
| Reported Accuracy/Bias | Accuracy is dependent on the effectiveness of the derivatization and the availability of appropriate internal standards. | High accuracy can be achieved with the use of stable isotope-labeled internal standards.[11] |
Table 1: Comparison of GC-MS and LC-MS/MS for N-Acylglycine Analysis
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and accuracy of N-acylglycine measurements. Below are generalized workflows for the two primary analytical methods.
GC-MS Protocol for Urinary Acylglycine Analysis
A typical GC-MS workflow for the analysis of urinary acylglycines involves the following steps:
-
Sample Collection: A random urine sample is collected.[2]
-
Internal Standard Addition: A mixture of stable isotope-labeled internal standards for the target acylglycines is added to the urine sample.
-
Extraction: Acylglycines are extracted from the urine matrix, often using liquid-liquid extraction or solid-phase extraction.[5]
-
Derivatization: The extracted acylglycines are chemically derivatized to make them volatile. A common method is esterification followed by silylation.[12]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The compounds are separated on a capillary column and detected by the mass spectrometer, typically in selected ion monitoring (SIM) mode.
-
Quantification: The concentration of each acylglycine is determined by comparing the peak area of the native analyte to that of its corresponding internal standard.
LC-MS/MS Protocol for Urinary Acylglycine Analysis
A representative LC-MS/MS workflow for urinary acylglycine analysis includes these steps:
-
Sample Collection: A random urine sample is collected.[2]
-
Sample Preparation: The urine sample is typically diluted with a solution containing stable isotope-labeled internal standards.[9]
-
LC-MS/MS Analysis: The diluted sample is injected into the LC-MS/MS system. The acylglycines are separated on a reverse-phase C18 column and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[11]
-
Quantification: The concentration of each acylglycine is calculated from the ratio of the peak area of the native analyte to its corresponding stable isotope-labeled internal standard.
Signaling and Metabolic Pathways
The accurate measurement of N-acylglycines is critical for understanding their role in various metabolic pathways. Below are diagrams illustrating the biosynthesis of N-acylglycines and their connection to fatty acid β-oxidation.
Caption: Biosynthesis of N-Acylglycines.
Caption: Link between Fatty Acid β-Oxidation and N-Acylglycine Formation.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. genetics.testcatalog.org [genetics.testcatalog.org]
- 3. The role of ERNDIM diagnostic proficiency schemes in improving the quality of diagnostic testing for inherited metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAP/ACMG BIOCHEMICAL GENETICS-BGL [estore.cap.org]
- 5. Analysis of organic acids and acylglycines for the diagnosis of related inborn errors of metabolism by GC- and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of N-(1-Oxotridecyl)glycine: Accuracy and Precision
The quantification of N-acyl glycines, such as N-(1-Oxotridecyl)glycine, is crucial for understanding their roles in various physiological and pathological processes. The use of a stable isotope-labeled internal standard, N-(1-Oxotridecyl)glycine-d2, is central to achieving the highest accuracy and precision in bioanalysis. This guide provides a comparative overview of the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard against alternative approaches, supported by representative experimental data and detailed protocols.
Principle of Stable Isotope Dilution Analysis
The most robust method for quantifying endogenous small molecules is stable isotope dilution analysis. This technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte (e.g., this compound) to a sample at the beginning of the analytical process. Because the labeled internal standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same extraction recovery and ionization efficiency or suppression in the mass spectrometer.[1][2] The ratio of the endogenous analyte to the labeled standard is measured by the mass spectrometer, allowing for highly accurate and precise quantification that corrects for variations in sample preparation and analysis.[1][3]
Caption: Principle of quantification using a stable isotope-labeled internal standard.
Comparison of Analytical Methods
The choice of internal standard is a critical factor determining the performance of a bioanalytical method. Here, we compare the expected performance of an LC-MS/MS method using this compound versus a method using a structural analog internal standard (e.g., a different N-acyl glycine not present in the sample).
Table 1: Comparison of Quantitative Performance
| Performance Metric | LC-MS/MS with this compound (Expected) | LC-MS/MS with Structural Analog IS (Typical) |
| Accuracy (% Bias) | < ±15% | ±20-30% |
| Precision (%RSD) | < 15% | < 30% |
| Linearity (r²) | > 0.99 | > 0.98 |
| Limit of Quantification | Low nM range | Mid-to-high nM range |
| Recovery | High and consistent (corrected for) | Variable and potentially incomplete |
| Matrix Effect | Compensated | Unpredictable and can lead to bias |
Data are representative values based on typical performance for validated bioanalytical methods for similar analytes.[4]
While both methods can provide quantitative data, the use of a deuterated internal standard significantly improves accuracy and precision by better correcting for analytical variability.
Experimental Protocol: LC-MS/MS Quantification
This section details a typical workflow for the quantification of N-(1-Oxotridecyl)glycine in a biological matrix (e.g., plasma) using this compound as an internal standard.
1. Sample Preparation and Extraction
-
Spiking: To 100 µL of plasma, add 10 µL of a working solution of this compound (the internal standard).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography Parameters
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes to ensure separation from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Parameters
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
N-(1-Oxotridecyl)glycine: Q1 m/z [M-H]⁻ → Q3 m/z (specific fragment)
-
This compound: Q1 m/z [M-H+2]⁻ → Q3 m/z (corresponding specific fragment)
-
Caption: Experimental workflow for LC-MS/MS quantification.
Conclusion
For the accurate and precise quantification of N-(1-Oxotridecyl)glycine, the use of a stable isotope-labeled internal standard, this compound, in conjunction with LC-MS/MS is the recommended methodology. This approach, known as stable isotope dilution analysis, effectively corrects for variations in sample handling and instrumental analysis, providing superior data quality compared to methods that rely on structural analog internal standards. The detailed protocol and expected performance metrics in this guide serve as a valuable resource for researchers in the field of lipidomics and drug development.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Deuterated Standards in Lipidomics: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complexities of lipidomics, the choice of internal standards is a critical determinant of data quality and experimental success. This guide provides an objective comparison of different deuterated lipid standards, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate standards for your research needs.
The Crucial Role of Internal Standards in Lipidomics
Mass spectrometry-based lipidomics is a powerful tool for elucidating the roles of lipids in health and disease. However, the analytical process is susceptible to variations arising from sample preparation, matrix effects, and instrument response.[1][2][3] Isotopically labeled internal standards, particularly deuterated standards, are indispensable for mitigating these variations and enabling accurate quantification of lipid species.[1][2][3][4] By spiking a known amount of a deuterated standard into a sample at the beginning of the workflow, researchers can normalize the signal of the endogenous analyte, thereby correcting for experimental variability.[1][2]
Deuterated vs. ¹³C-Labeled Standards: A Head-to-Head Comparison
While both deuterated (²H) and carbon-13 (¹³C) labeled lipids serve as effective internal standards, they possess distinct characteristics that influence their suitability for specific applications.
| Feature | Deuterated (²H) Standards | ¹³C-Labeled Standards |
| Cost & Availability | Generally more affordable and widely available for a broad range of lipid classes. | Typically more expensive and may have limited commercial availability for certain lipid species. |
| Chromatographic Behavior | May exhibit a slight shift in retention time compared to the endogenous analyte, particularly with a high number of deuterium atoms.[5] | Co-elute perfectly with the endogenous analyte, as the mass difference has a negligible effect on chromatographic properties. |
| Isotopic Stability | Generally stable, but there is a potential for H/D back-exchange under certain conditions. | Highly stable with no risk of isotope exchange. |
| Mass Shift | Provides a clear mass shift for easy differentiation from the endogenous lipid. | Also provides a distinct mass shift. |
While ¹³C-labeled standards are often considered the "gold standard" due to their identical chromatographic behavior, deuterated standards remain the workhorse of many lipidomics labs due to their cost-effectiveness and broad availability.[6] The potential for retention time shifts with deuterated standards can often be managed with careful experimental design and data analysis.[5]
Performance of Deuterated Standards: A Quantitative Look
The performance of an internal standard is paramount for accurate quantification. Key performance metrics include linearity, recovery, and precision. While direct head-to-head comparative studies publishing comprehensive tables are scarce, the following tables synthesize available data and typical performance characteristics for various classes of deuterated lipid standards.
Table 1: Performance Metrics of Deuterated Fatty Acid Standards
| Deuterated Standard | Linearity (R²) | Accuracy/Recovery | Precision (%RSD) | Key Considerations |
| d7-Stearic Acid (C18:0) | > 0.999 | > 90% | > 88% | Synthesized to reduce matrix interference observed with d5 analogs, leading to improved limit of detection.[7] |
| d7-Oleic Acid (C18:1) | > 0.999 | > 90% | > 88% | Demonstrates good performance in plasma samples.[7] |
| d3-Palmitic Acid (C16:0) | Typically > 0.99 | Generally high | < 15% | Widely used for saturated fatty acid quantification. |
| d5-Arachidonic Acid (C20:4) | Typically > 0.99 | Generally high | < 15% | Suitable for polyunsaturated fatty acid analysis. |
Table 2: Performance Metrics of Deuterated Phospholipid Standards
| Deuterated Standard | Linearity (R²) | Accuracy/Recovery | Precision (%RSD) | Key Considerations |
| d3-LPC 16:0 | Typically > 0.99 | 100.2% to 111.5% (for most phospholipids) | < 15% | Good recovery in plasma lipid extractions.[4] |
| d4-PAF 18:0 | Typically > 0.99 | 100.2% to 111.5% | < 15% | Effective for ether lipid quantification.[4] |
| d9-PC (various acyl chains) | Typically > 0.99 | High | < 15% | Commonly used for phosphatidylcholine analysis. |
Table 3: Performance Metrics of Deuterated Triglyceride Standards
| Deuterated Standard | Linearity (R²) | Accuracy/Recovery | Precision (%RSD) | Key Considerations |
| TG (15:0)₃-d5 | 0.999 | High | < 13% (peak area) | Demonstrates linearity over four orders of magnitude when spiked into serum.[8][9] |
| d5-DG (various acyl chains) | Typically > 0.99 | High | < 15% | Suitable for diacylglycerol analysis. |
Experimental Protocols: A Step-by-Step Guide
The following provides a detailed methodology for a targeted lipidomics experiment using deuterated internal standards.
Sample Preparation and Lipid Extraction
-
Sample Collection and Storage: Collect biological samples (e.g., plasma, tissue) and store them immediately at -80°C to minimize lipid degradation.
-
Internal Standard Spiking: Prior to extraction, add a known amount of the deuterated internal standard mixture to each sample.[1][4] This is a critical step to ensure that the standard undergoes the same extraction and analytical variability as the endogenous lipids.
-
Lipid Extraction: Employ a robust lipid extraction method, such as the Folch or Bligh and Dyer methods.
-
Folch Method: Homogenize the sample in a chloroform:methanol (2:1, v/v) solution.
-
Bligh and Dyer Method: A two-step extraction using chloroform and methanol.
-
-
Phase Separation: Centrifuge the mixture to separate the organic (lipid-containing) and aqueous phases.
-
Solvent Evaporation and Reconstitution: Carefully collect the organic phase, evaporate the solvent under a stream of nitrogen, and reconstitute the lipid extract in a solvent compatible with the LC-MS system (e.g., methanol:isopropanol).
LC-MS/MS Analysis
-
Chromatographic Separation: Use a suitable liquid chromatography (LC) column (e.g., C18, HILIC) to separate the different lipid classes and species. A typical gradient may involve a mobile phase of water with a modifier (e.g., formic acid, ammonium acetate) and an organic phase of acetonitrile/isopropanol.
-
Mass Spectrometry Detection: Employ a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) for sensitive and specific detection of the target lipids and their corresponding deuterated standards.
-
Data Acquisition: Set up the mass spectrometer to acquire data in a targeted manner using methods like Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).[2][10] This involves defining the precursor and product ion transitions for each analyte and internal standard.
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas of both the endogenous lipid and the corresponding deuterated internal standard in the chromatograms.
-
Response Ratio Calculation: Calculate the ratio of the peak area of the endogenous lipid to the peak area of the deuterated internal standard.
-
Quantification: Determine the concentration of the endogenous lipid by comparing the response ratio to a calibration curve generated using known concentrations of the non-labeled standard and a fixed concentration of the deuterated standard. For relative quantification, the response ratios can be directly compared across different samples.
Visualizing the Landscape: Workflows and Pathways
Lipidomics Experimental Workflow
The following diagram illustrates a typical lipidomics workflow, highlighting the crucial step of internal standard addition.
References
- 1. The Hitchhiker’s Guide to Untargeted Lipidomics Analysis: Practical Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quality Control of Targeted Plasma Lipids in a Large-Scale Cohort Study Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 6. isotope.com [isotope.com]
- 7. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serum Lipidomics Profiling using LC-MS and High Energy Collisional Dissociation Fragmentation: Focus on Triglyceride Detection and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sciex.jp [sciex.jp]
Validating the Use of N-(1-Oxotridecyl)glycine-d2 in a New Matrix: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of analytical methods employing N-(1-Oxotridecyl)glycine-d2 as an internal standard for the quantification of its non-deuterated analogue, N-(1-Oxotridecyl)glycine, in a new biological matrix. The principles and protocols outlined herein are grounded in established regulatory guidelines, such as the ICH M10 Bioanalytical Method Validation, and are designed to ensure the generation of reliable and reproducible data for pharmacokinetic, toxicokinetic, and biomarker studies.
The Critical Role of Deuterated Internal Standards
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard. A SIL-IS is chemically identical to the analyte of interest, with the only difference being the presence of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-identical chemical nature ensures that the SIL-IS co-elutes with the analyte and experiences the same effects during sample preparation (e.g., extraction recovery) and analysis (e.g., matrix effects like ion suppression or enhancement). By normalizing the analyte response to the SIL-IS response, variability is minimized, leading to enhanced accuracy and precision.
Comparison: Deuterated vs. Non-Deuterated Internal Standards
The use of a deuterated internal standard like this compound offers significant advantages over a non-deuterated structural analogue. The following table illustrates a hypothetical comparison of method performance.
| Validation Parameter | Method with this compound (SIL-IS) | Method with a Non-Deuterated Structural Analogue IS |
| Accuracy (% Bias) | -2.5% to +3.0% | -12.0% to +15.0% |
| Precision (%CV) | ≤ 5.0% | ≤ 15.0% |
| Matrix Effect (%CV) | ≤ 4.0% | ≤ 20.0% |
| Extraction Recovery | Consistent between analyte and IS | Variable between analyte and IS |
| Linearity (r²) | ≥ 0.998 | ≥ 0.990 |
The superior performance of the method with the SIL-IS is evident, particularly in the mitigation of variability arising from matrix effects and sample processing.
Experimental Protocols for Method Validation in a New Matrix
The following protocols provide a detailed methodology for the validation of an LC-MS/MS method for the quantification of N-(1-Oxotridecyl)glycine using this compound as an internal standard in a new biological matrix (e.g., plasma, urine, tissue homogenate).
Stock and Working Solutions Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of N-(1-Oxotridecyl)glycine and this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the primary stock solution. These will be used to spike the matrix for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of the biological matrix (blank, standard, QC, or study sample) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution to all tubes except for the blank matrix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Method Parameters (Example)
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized)
-
MRM Transitions:
-
N-(1-Oxotridecyl)glycine: [M+H]⁺ → fragment ion
-
This compound: [M+H+2]⁺ → fragment ion
-
Validation Experiments
The following validation experiments should be performed according to regulatory guidelines.
Analyze at least six different lots of the blank biological matrix to ensure no endogenous interferences are observed at the retention times of the analyte and internal standard.
Prepare a calibration curve with a blank, a zero standard (matrix with IS), and at least six non-zero concentration levels spanning the expected range of the study samples. The curve should have a correlation coefficient (r²) of ≥ 0.99.
Analyze QC samples at four concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC) in at least five replicates on three separate days. The mean accuracy should be within ±15% of the nominal concentration (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
Evaluate the matrix effect by comparing the analyte response in post-extraction spiked samples to the response in a neat solution at low and high concentrations. The %CV of the matrix factor across different lots of the matrix should be ≤15%.
Determine the extraction recovery by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples at low, mid, and high concentrations.
Assess the stability of the analyte in the biological matrix under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a specified period.
-
Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a duration covering the study period.
-
Post-Preparative Stability: In the autosampler.
Visualizing the Workflow and Concepts
To further clarify the experimental design and underlying principles, the following diagrams are provided.
Caption: Experimental workflow for bioanalytical method validation.
Caption: Impact of matrix effects with and without a SIL-IS.
By adhering to these rigorous validation protocols and leveraging the benefits of a deuterated internal standard, researchers can ensure the integrity and reliability of their bioanalytical data, thereby supporting confident decision-making in drug development and scientific research.
quantitative comparison of N-acylglycines across different species
A Quantitative Comparison of N-Acylglycines Across Different Species
This guide provides a comparative overview of N-acylglycine concentrations across various species, based on available experimental data. N-acylglycines are a class of endogenous lipid signaling molecules involved in diverse physiological processes, including pain perception, inflammation, and metabolic regulation.[1] Their structural similarity to endocannabinoids has spurred research into their biosynthesis, degradation, and biological functions.[2] This document summarizes quantitative findings, details the experimental protocols used for their measurement, and illustrates their metabolic pathways.
Quantitative Data Summary
The following table summarizes the reported concentrations of various N-acylglycines in different species and tissues. It is important to note that direct comparisons can be challenging due to variations in analytical methods and reporting units across studies. The endogenous concentrations of these molecules are generally estimated to be in the high nanomolar (nM) to low micromolar (µM) range in mammalian tissues.[3][4]
| N-Acylglycine | Species | Tissue/Cell Type | Concentration | Reference |
| N-Palmitoylglycine | Mouse | Neuroblastoma Cells (N18TG2) | 12 ± 2 µM | [2] |
| Human | Urine (in women with primary dysmenorrhea) | Elevated levels detected | [2] | |
| Rat | Skin, Spinal Cord | Highly expressed (qualitative) | [3][4] | |
| Drosophila melanogaster | Whole Body | Detected (qualitative) | [3][4] | |
| N-Oleoylglycine | Mouse | Neuroblastoma Cells (N18TG2) | 60 ± 40 µM | [2] |
| N-Arachidonoylglycine | Rat | Spinal Cord Cells | ~100 nM | [2] |
| Various Acylglycines | Mouse | Liver (Gldc-deficient models) | Significantly increased levels of Valerylglycine, Hexanoylglycine, Isovalerylglycine, Butyrylglycine | [5] |
| N-Myristoylglycine | Human | Urine (in women with primary dysmenorrhea) | Elevated levels detected | [2] |
Experimental Protocols
The quantification of N-acylglycines in biological samples is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[6][7]
General Workflow for N-Acylglycine Quantification by UPLC-MS/MS
-
Sample Collection and Preparation:
-
Biological samples (e.g., urine, plasma, tissue homogenates) are collected.[7][8]
-
For tissues, homogenization is performed to release cellular contents.
-
Internal standards, typically deuterated versions of the analytes, are added to the sample to correct for variations during sample processing and analysis.[7]
-
-
Extraction:
-
Solid-Phase Extraction (SPE) is a common method used to isolate acylglycines from the complex biological matrix and remove interfering substances.[7]
-
-
Derivatization (Optional but common):
-
To improve chromatographic separation and ionization efficiency, acylglycines are often derivatized. A common method is butylation using butanol-HCl, which converts the carboxylic acid group to a butyl ester.[8]
-
-
Chromatographic Separation:
-
The extracted and derivatized sample is injected into an Ultra-Performance Liquid Chromatography (UPLC) system.
-
The UPLC system separates the different N-acylglycines based on their physicochemical properties as they pass through a chromatography column. This is crucial for separating isobaric compounds (molecules with the same mass but different structures).[6][8]
-
-
Mass Spectrometric Detection and Quantification:
-
The separated compounds from the UPLC system are introduced into a tandem mass spectrometer (MS/MS).[6]
-
The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity. In MRM, a specific parent ion for each analyte is selected and fragmented, and a specific fragment ion is then monitored for quantification.[8]
-
The concentration of each N-acylglycine is determined by comparing the signal intensity of the analyte to that of its corresponding internal standard.[8]
-
Signaling and Metabolic Pathways
N-acylglycines are synthesized and degraded through specific enzymatic pathways. Understanding these pathways is crucial for interpreting quantitative data and elucidating the biological roles of these molecules.
Caption: Biosynthesis and degradation pathways of N-acylglycines.
The diagram illustrates the two primary proposed pathways for the biosynthesis of N-acylglycines.[9] The first involves the conjugation of a fatty acyl-CoA with glycine, a reaction catalyzed by enzymes like Glycine N-acyltransferase-like 2 or 3 (GLYATL2/3).[3][4] The second pathway involves the oxidation of N-acylethanolamines via alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).[3] Degradation primarily occurs through hydrolysis back to a fatty acid and glycine by the enzyme fatty acid amide hydrolase (FAAH).[2] Additionally, N-acylglycines can be converted to primary fatty acid amides (PFAMs) by the enzyme peptidylglycine α-amidating monooxygenase (PAM).[2][9]
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non‐ketotic hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.usf.edu [digitalcommons.usf.edu]
Performance of N-(1-Oxotridecyl)glycine-d2 on Diverse Mass Spectrometry Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of the performance of N-(1-Oxotridecyl)glycine-d2 as an internal standard in mass spectrometry-based quantitative analyses. While specific performance data for this deuterated standard on a variety of mass spectrometers is not extensively published, this document synthesizes general principles and reported data for similar deuterated acylglycine internal standards to provide a practical framework for its application. The information herein is intended to guide researchers in developing and validating quantitative assays for metabolic research and drug development.
Introduction to this compound
This compound is a deuterated analog of N-tridecanoylglycine. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for quantitative mass spectrometry. This is because they share very similar physicochemical properties with the analyte of interest, including extraction recovery, chromatographic retention time, and ionization efficiency. The mass difference introduced by the deuterium labels allows for their distinct detection by the mass spectrometer, enabling accurate correction for variations during sample preparation and analysis.
Performance Characteristics on Different Mass Spectrometers
The performance of this compound is expected to be comparable to other deuterated medium-chain acylglycine standards when analyzed by common mass spectrometry platforms such as triple quadrupole (QqQ) and high-resolution mass spectrometry (HRMS) systems (e.g., Q-TOF, Orbitrap). The choice of instrument will influence sensitivity, selectivity, and the specific parameters of the analytical method.
While direct comparative data for this compound is limited, the following tables provide an illustrative comparison based on typical performance characteristics observed for the analysis of acylglycines using deuterated internal standards on various platforms.
Table 1: Illustrative Performance Comparison of Mass Spectrometry Platforms for Acylglycine Analysis using a Deuterated Internal Standard
| Parameter | Triple Quadrupole (QqQ) MS | High-Resolution MS (e.g., Q-TOF, Orbitrap) |
| Primary Application | Targeted Quantification | Targeted & Untargeted Quantification, Metabolomics |
| Typical Sensitivity (LOD) | Low to mid pg/mL | Mid to high pg/mL |
| Linear Dynamic Range | 3-4 orders of magnitude | 3-5 orders of magnitude |
| Precision (%RSD) | < 15% | < 20% |
| Accuracy (%RE) | ± 15% | ± 20% |
| Selectivity | High (using MRM) | Very High (using accurate mass) |
Table 2: Typical Method Validation Parameters for Quantitation of an Acylglycine using a Deuterated Internal Standard
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ± 15% of nominal concentration |
| Matrix Effect | Monitored and within acceptable limits |
| Recovery | Consistent and reproducible |
Experimental Protocols
A typical experimental workflow for the quantitative analysis of an acylglycine, such as tridecanoylglycine, using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.
Sample Preparation (Human Urine)
-
Thaw and Centrifuge: Thaw frozen urine samples at room temperature and centrifuge at 13,000 x g for 10 minutes to pellet any precipitate.
-
Spike Internal Standard: To 100 µL of the supernatant, add 10 µL of a working solution of this compound (concentration to be optimized based on expected analyte levels).
-
Acidification: Acidify the sample by adding 10 µL of 1M HCl.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the acidified urine sample onto the cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the acylglycines with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tridecanoylglycine: To be determined based on precursor ion [M+H]⁺ and a characteristic product ion.
-
This compound: To be determined based on the deuterated precursor ion [M+H]⁺ and a corresponding product ion.
-
-
Instrument Parameters: Optimize collision energy, cone voltage, and other source parameters for maximum signal intensity.
-
Visualizations
Glycine Conjugation Pathway
The metabolic relevance of acylglycines lies in the glycine conjugation pathway, a key detoxification process for various endogenous and exogenous carboxylic acids.
Caption: The glycine conjugation pathway for the detoxification of medium-chain fatty acids and xenobiotics.
Experimental Workflow
The following diagram illustrates the key steps in a typical quantitative analysis of acylglycines using a deuterated internal standard.
Caption: A generalized workflow for the quantitative analysis of acylglycines.
Conclusion
This compound is an appropriate internal standard for the accurate and precise quantification of tridecanoylglycine in biological matrices. While specific performance metrics will vary depending on the mass spectrometer and the specific matrix being analyzed, the general principles of using a stable isotope-labeled standard ensure robust and reliable results. The provided experimental protocol offers a starting point for method development, which should be followed by thorough validation to ensure performance meets the specific requirements of the research or clinical application. The glycine conjugation pathway highlights the biological importance of accurately measuring acylglycines in the context of metabolic studies.
Safety Operating Guide
Prudent Disposal of N-(1-Oxotridecyl)glycine-d2 in a Laboratory Setting
The proper disposal of laboratory chemicals is a critical component of ensuring a safe research environment and maintaining environmental compliance. For a specialized compound such as N-(1-Oxotridecyl)glycine-d2, for which a specific Safety Data Sheet (SDS) may not be readily available, a conservative approach based on its chemical structure and general principles of laboratory waste management is required. This guide provides a detailed, step-by-step operational plan for its safe disposal.
Based on its structure as an N-acylated, deuterated amino acid, this compound is presumed to be a stable, non-acutely toxic, solid organic compound. The deuteration does not alter its chemical hazardousness for disposal purposes. The primary guidance is to manage this compound as regulated, non-hazardous chemical waste, ensuring it does not enter sanitary sewer systems or general waste streams.[1][2][3]
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the collection and disposal of this compound and associated contaminated materials.
-
Hazard Assessment & Personal Protective Equipment (PPE):
-
In the absence of specific hazard data, treat the compound with standard laboratory caution.
-
Wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses.[4]
-
If handling the powder form, avoid generating dust.[5][6] Should dust be unavoidable, use a dust mask or work in a ventilated enclosure.[4][6]
-
-
Waste Segregation and Containerization:
-
Designate a specific waste container for this compound and any materials grossly contaminated with it (e.g., weighing papers, pipette tips, contaminated gloves).
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE), be in good condition, and have a secure, screw-top lid to prevent leaks or spills.[7][8][9] Do not use metal containers for any chemical waste.[10]
-
This waste should be categorized as "Solid Organic Waste" or as per your institution's specific waste stream for non-halogenated organic solids.
-
-
Waste Labeling:
-
Immediately label the waste container. The label must be clear, legible, and securely affixed.
-
The label must include:
-
The words "Hazardous Waste".[7]
-
The full chemical name: "this compound".
-
An approximate quantity or concentration of the waste.
-
The date the waste was first added to the container (accumulation start date).
-
-
-
Accumulation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8] This area must be at or near the point of generation and under the control of laboratory personnel.[7][9]
-
Ensure the container is stored away from incompatible materials, such as strong oxidizing agents, acids, and bases.[8]
-
Keep the waste container closed at all times, except when adding waste.[7][8]
-
-
Arranging for Final Disposal:
-
Once the container is full or has been in accumulation for the maximum allowed time (typically up to one year, but institutional rules may vary), arrange for its disposal.[7][8]
-
Contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[7]
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[2][11]
-
Data Presentation: Disposal Logistics Summary
The table below summarizes the key logistical and safety information for the disposal of this compound.
| Parameter | Guideline | Rationale |
| Waste Category | Solid, Non-Halogenated Organic Waste | Based on chemical structure (long alkyl chain, no halogens). |
| Container Type | Labeled, sealed, non-metallic container (e.g., HDPE bottle).[7][10] | Prevents reaction and ensures safe containment. |
| Required PPE | Lab Coat, Safety Glasses, Nitrile Gloves. | Standard protection against chemical exposure.[4] |
| Storage Location | Designated Satellite Accumulation Area (SAA).[8] | Complies with regulations and ensures safe, controlled storage. |
| Disposal Route | Collection by institutional EHS for professional disposal.[1][7] | Ensures regulatory compliance and environmental protection. |
| Prohibited Actions | Do not dispose in trash or pour down the drain.[2][11] | Prevents environmental contamination and damage to plumbing. |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. web.mit.edu [web.mit.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
